S-Bis-(PEG4-Boc)
Description
BenchChem offers high-quality S-Bis-(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Bis-(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZQFVHWCXLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Bis-(PEG4-Boc): A Technical Guide to its Function in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide provides an in-depth exploration of S-Bis-(PEG4-Boc), a bifunctional polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. It is important to note that while the nomenclature "S-Bis-(PEG4-Boc)" suggests a sulfur-containing central atom, the available chemical literature and supplier databases more commonly describe analogous structures with a central nitrogen atom, such as "NH-Bis-(PEG4-Boc)". This guide will proceed under the likely assumption that "S-Bis" may be a typographical variation of "N-Bis" or refers to a less common thioether-based linker, and will focus on the broadly applicable principles of bifunctional, Boc-protected PEG4 linkers in PROTAC design.
Chemical Structure and Properties of Bifunctional PEG4-Boc Linkers
Bifunctional PEG linkers, such as those based on a "Bis-(PEG4-Boc)" scaffold, are characterized by a central branching point from which two polyethylene glycol chains extend, each terminating in a tert-butyloxycarbonyl (Boc)-protected functional group, typically an amine.
A representative structure for a nitrogen-centered bis(PEG4-Boc) linker is NH-bis(PEG4-Boc) .
Chemical Structure of NH-bis(PEG4-Boc):
Key Structural Features:
-
Polyethylene Glycol (PEG) Chains: The four repeating ethylene glycol units (PEG4) on each arm impart hydrophilicity to the linker.
-
Boc-Protected Amines: The terminal primary amines are protected by tert-butyloxycarbonyl (Boc) groups. The Boc group is a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive primary amine.
-
Bifunctionality: The presence of two protected functional groups allows for the sequential or simultaneous attachment of the POI ligand and the E3 ligase ligand.
Physicochemical Properties:
| Property | Value (for NH-bis(PEG4-Boc)) | Reference |
| Molecular Formula | C30H61N3O12 | [1] |
| Molecular Weight | 655.8 g/mol | [1] |
Function of S-Bis-(PEG4-Boc) in PROTACs
The PEG-based bifunctional linker plays a multifaceted and critical role in the function of a PROTAC molecule.
-
Solubility and Permeability: The hydrophilic nature of the PEG chains can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving its pharmacokinetic properties and cell permeability, which are essential for reaching intracellular targets.[2]
-
Linker Length and Flexibility: The length and flexibility of the linker are determining factors in the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding or an unstable ternary complex. The PEG4 length provides a specific spatial separation between the two ligands.
-
Modulation of Ternary Complex Formation: The linker itself can influence the stability and conformation of the POI-PROTAC-E3 ligase ternary complex. This, in turn, affects the efficiency of ubiquitin transfer to the target protein and its subsequent degradation.
-
Synthetic Handle: The Boc-protected amines serve as versatile synthetic handles. Their deprotection allows for the covalent attachment of the POI and E3 ligase ligands through various chemical reactions, most commonly amide bond formation.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.
References
A Technical Guide to Boc Protection in S-Bis-(PEG4-Boc) Linkers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tert-Butoxycarbonyl (Boc) protecting group as utilized in the S-Bis-(PEG4-Boc) linker. This class of reagents is critical in the field of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). Here, we detail the core principles of Boc protection, quantitative data for its removal, detailed experimental protocols, and its strategic role in creating cleavable drug-linker systems.
Introduction to S-Bis-(PEG4-Boc) and the Role of Boc Protection
S-Bis-(PEG4-Boc) is a homobifunctional, cleavable linker. Its structure consists of two polyethylene glycol (PEG) chains, each with four repeating units (PEG4), linked by a central disulfide bond ('S-Bis'). Each end of the molecule is terminated with an amine that is protected by a Boc group.
The key components of this linker serve distinct and vital functions:
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Disulfide Bond (S-S): This central linkage is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the cell cytoplasm, where concentrations of glutathione are significantly higher.[1][] This feature enables the targeted, intracellular release of a conjugated payload.[][4]
-
PEG4 Spacer: The hydrophilic polyethylene glycol spacers enhance the solubility and reduce the aggregation of the conjugate, improving its pharmacokinetic properties.[5]
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Boc-Protected Amine: The Boc group is an acid-labile protecting group that masks the reactivity of the terminal primary amines. This protection is crucial as it allows for selective, sequential conjugation. The Boc group is stable under a wide range of conditions but can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the reactive amine for payload attachment.
The Chemistry of Boc Protection and Deprotection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its facile, orthogonal removal.
-
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O. The amine nitrogen attacks a carbonyl carbon of the anhydride, leading to the formation of a stable carbamate.
-
Deprotection (Cleavage): Removal of the Boc group is achieved via acidolysis. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.
The kinetics of this deprotection reaction can exhibit a second-order dependence on the acid concentration, meaning that doubling the acid concentration can quadruple the reaction rate.
Quantitative Data for Boc Deprotection
The efficiency of Boc deprotection is dependent on several factors, including acid concentration, solvent, temperature, and reaction time. The following tables summarize typical conditions and provide a framework for optimization.
| Table 1: Common Acidic Conditions for Boc Deprotection of PEG Linkers | |||||
| Reagent | Concentration (% v/v) | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | |
| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | 2 hours | Room Temp | |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | 1 - 3 hours | Room Temp | |
| Hydrochloric Acid (HCl) | 4M Solution | 1,4-Dioxane | 1 - 4 hours | Room Temp |
| Table 2: Common Scavengers Used in Boc Deprotection | |||
| Scavenger | Typical Concentration (% v/v) | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps the tert-butyl cation, preventing side reactions like S-tert-butylation of cysteine residues. | |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects cysteine residues and scavenges cations. | |
| Thioanisole | 5% | Protects methionine and scavenges cations. |
Experimental Protocols
Protocol for Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes a standard procedure for the removal of both Boc groups from S-Bis-(PEG4-Boc) to yield the corresponding diamine linker, ready for conjugation.
Materials:
-
S-Bis-(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, and stir bar
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Ice bath
-
Rotary evaporator
Procedure:
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Dissolution: Dissolve S-Bis-(PEG4-Boc) (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
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Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the payload or other parts of a molecule are sensitive, TIS can be added (2.5-5% v/v) to scavenge the tert-butyl cations formed during the reaction.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The deprotected, more polar amine product will typically have a lower Rf value on TLC.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected linker as its free amine. The product is often an oil.
-
Protocol for Monitoring Deprotection by LC-MS
Procedure:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a mobile phase solution containing a neutralizing agent (e.g., a small amount of ammonium hydroxide).
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Inject the quenched sample into an appropriate HPLC system (e.g., reverse-phase C18 column).
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Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the final product to quantify the reaction progress over time.
Visualization of Key Processes
The following diagrams illustrate the core chemical transformations and the strategic workflow for using S-Bis-(PEG4-Boc) in the synthesis of an Antibody-Drug Conjugate (ADC).
References
S-Bis-(PEG4-Boc): A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This technical guide provides an in-depth exploration of S-Bis-(PEG4-Boc) , a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. We will delve into its core mechanism of action, present its physicochemical properties, and provide detailed experimental protocols for its application in the development of protein degraders. To illustrate its function in a practical context, this guide will focus on a hypothetical PROTAC, "PROTAC-X," which employs the S-Bis-(PEG4-Boc) linker to target the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Physicochemical Properties of S-Bis-(PEG4-Boc)
The S-Bis-(PEG4-Boc) linker is a bifunctional molecule featuring two tert-Butyloxycarbonyl (Boc)-protected amine groups connected by a PEG4 chain with a central thioether linkage. The Boc protecting groups allow for controlled, sequential conjugation to the target- and E3 ligase-binding moieties.
| Property | Value |
| Molecular Formula | C30H58O12S |
| Molecular Weight | 642.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| SMILES | CC(C)(C)OC(=O)NCCCC(OCCCC)SC(CCCCN(C(=O)OC(C)(C)C)=O)CCCCN(C(=O)OC(C)(C)C)=O |
Note: The provided SMILES string is a representation of the molecule's structure.
Core Mechanism of Action in Protein Degradation
The S-Bis-(PEG4-Boc) linker functions as a flexible and hydrophilic spacer within a PROTAC molecule. Its primary role is to bridge the target protein and an E3 ubiquitin ligase, thereby facilitating the formation of a stable ternary complex. This proximity is the critical first step in the targeted protein degradation cascade.
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule, including the S-Bis-(PEG4-Boc) linker, is then released and can catalytically induce the degradation of additional target protein molecules.
The PEG4 composition of the linker imparts several advantageous properties:
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Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.
-
Favorable Pharmacokinetics: Improved solubility can contribute to better bioavailability and pharmacokinetic profiles in vivo.
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Optimal Ternary Complex Formation: The flexibility and length of the PEG4 chain can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for stable ternary complex formation.
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Hypothetical Performance Data of PROTAC-X
To provide a practical context for the application of the S-Bis-(PEG4-Boc) linker, the following table summarizes hypothetical quantitative data for "PROTAC-X," a BRD4-targeting PROTAC utilizing this linker. This data is illustrative and would be generated through the experimental protocols outlined in the subsequent section.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MCF-7 | BRD4 | 15 | >95 | 24 |
| HeLa | BRD4 | 25 | >90 | 24 |
| Jurkat | BRD4 | 50 | >85 | 24 |
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DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
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Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical PROTAC using the S-Bis-(PEG4-Boc) linker and for the evaluation of its degradation activity.
Protocol 1: Synthesis of a PROTAC using S-Bis-(PEG4-Boc) Linker
This protocol describes a two-step synthesis of a PROTAC molecule, where the S-Bis-(PEG4-Boc) linker is sequentially conjugated to an E3 ligase ligand (e.g., a thalidomide derivative) and a target protein ligand (e.g., a JQ1 analog).
Materials:
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S-Bis-(PEG4-Boc)
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Thalidomide-NH2 (or other amine-functionalized E3 ligase ligand)
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JQ1-COOH (or other carboxyl-functionalized target protein ligand)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Trifluoroacetic acid (TFA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to the Linker a. Dissolve S-Bis-(PEG4-Boc) (1.0 eq) and Thalidomide-NH2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction with water and extract the product with ethyl acetate. e. Purify the resulting mono-Boc-protected linker-E3 ligase conjugate by flash column chromatography.
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Step 2: Boc Deprotection a. Dissolve the purified product from Step 1 in DCM. b. Add TFA (20% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine.
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Step 3: Coupling of Target Protein Ligand a. Dissolve the deprotected product from Step 2 and JQ1-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature overnight. d. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol details the use of Western blotting to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
PROTAC stock solution (in DMSO)
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Cell culture medium and supplements
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein (e.g., anti-BRD4)
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Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The S-Bis-(PEG4-Boc) linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties that can enhance the solubility and pharmacokinetic profile of the resulting degrader. The core mechanism of action of a PROTAC incorporating this linker relies on its ability to effectively bridge the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The provided experimental protocols offer a framework for the synthesis and evaluation of PROTACs utilizing the S-Bis-(PEG4-Boc) linker, enabling researchers to advance the development of novel therapeutics based on targeted protein degradation.
Applications of PEGylated Linkers in Targeted Therapy: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. In the realm of targeted therapy, particularly in the design of antibody-drug conjugates (ADCs), PEGylated linkers have emerged as a critical component for optimizing therapeutic efficacy and safety. These linkers, which connect the targeting moiety (e.g., a monoclonal antibody) to a potent cytotoxic payload, offer a multitude of advantages, including improved solubility, prolonged circulation half-life, reduced immunogenicity, and enhanced stability. This guide provides a comprehensive overview of the applications of PEGylated linkers in targeted therapy, with a focus on their impact on ADC performance. We will delve into the quantitative effects of linker length, present detailed experimental protocols for the synthesis and evaluation of PEGylated ADCs, and visualize key biological pathways and experimental workflows.
Introduction to PEGylated Linkers in Targeted Therapy
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when used as a linker in targeted therapies, can significantly improve the overall performance of the conjugate.[1][2] The primary benefits of incorporating PEGylated linkers include:
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Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final conjugate, especially at higher drug-to-antibody ratios (DARs). The inclusion of a hydrophilic PEG linker mitigates this issue, enhancing solubility and preventing aggregation.[3][4][5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs its circulation half-life. This extended circulation time allows for greater accumulation of the therapeutic agent in the target tissue, such as a tumor.
-
Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential antigenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEGylated linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.
PEG linkers can be broadly categorized as either cleavable or non-cleavable . Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., acidic pH of lysosomes or presence of specific enzymes like cathepsins or β-glucuronidase), while non-cleavable linkers require the degradation of the antibody backbone to release the drug. The choice between a cleavable and non-cleavable linker is a critical design consideration that depends on the desired mechanism of action and the specific therapeutic application.
Data Presentation: Impact of PEGylated Linkers on Therapeutic Efficacy
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the properties of a targeted therapeutic. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference(s) |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Anti-CD30 ADC (DAR 8) | PEG2 | ADC exposure increased with PEG size up to PEG8 | |
| Anti-CD30 ADC (DAR 8) | PEG4 | ADC exposure increased with PEG size up to PEG8 | |
| Anti-CD30 ADC (DAR 8) | PEG8 | ADC exposure plateaued at PEG8 and larger | |
| Anti-CD30 ADC (DAR 8) | PEG12 | ADC exposure similar to PEG8 | |
| Anti-CD30 ADC (DAR 8) | PEG24 | ADC exposure similar to PEG8 |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Linker Length | Fold Reduction in Cytotoxicity (compared to no PEG) | Reference(s) |
| ZHER2-MMAE | 4 kDa | 4.5-fold | |
| ZHER2-MMAE | 10 kDa | 22-fold | |
| Anti-CD30 ADC (MMAE) | PEG2 to PEG24 | No significant effect on potency (EC50) |
Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy
| ADC | PEG Units in Linker | Tumor Growth Inhibition | Reference(s) |
| Anti-CD30 ADC (MMAE) | 0 (Non-PEGylated control) | 11% decrease in tumor weight | |
| Anti-CD30 ADC (MMAE) | 2 | 35-45% decrease in tumor weight | |
| Anti-CD30 ADC (MMAE) | 4 | 35-45% decrease in tumor weight | |
| Anti-CD30 ADC (MMAE) | 8 | 75-85% decrease in tumor weight | |
| Anti-CD30 ADC (MMAE) | 12 | 75-85% decrease in tumor weight | |
| Anti-CD30 ADC (MMAE) | 24 | 75-85% decrease in tumor weight |
These data highlight a crucial trade-off in ADC design: while longer PEG chains generally improve pharmacokinetic properties and in vivo efficacy, they can sometimes lead to a decrease in in vitro cytotoxicity. The optimal PEG linker length is therefore context-dependent and must be empirically determined for each specific antibody-payload combination.
Signaling Pathways in Targeted Therapy
The efficacy of targeted therapies, including those utilizing PEGylated linkers, is fundamentally dependent on the specific molecular pathways being targeted. Below are simplified representations of key signaling pathways relevant to some of the targets mentioned in the context of ADCs.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
References
S-Bis-(PEG4-Boc): A Technical Guide to Its Application in Targeted Protein Degradation via the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects the ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This technical guide focuses on S-Bis-(PEG4-Boc), a polyethylene glycol (PEG)-based linker, and its role in the synthesis of PROTACs for inducing ubiquitin-proteasome-mediated protein degradation. PEG linkers are widely utilized in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, an enzyme that flags proteins for degradation. This induced proximity leads to the ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. S-Bis-(PEG4-Boc) serves as a bifunctional linker that, once incorporated into a PROTAC, connects the target-binding and E3 ligase-binding moieties.
The general mechanism of action for a PROTAC utilizing a PEG4 linker is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. The PEG4 linker provides the appropriate length and flexibility to span the distance between the two proteins and facilitate this interaction.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling : The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway of PROTAC-Mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Influence of PEG4 Linkers on PROTAC Efficacy
Table 1: Quantitative Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | Pomalidomide (CRBN) | Optimized PEG | < 1 | > 90 | Burkitt's lymphoma | [1] |
| PROTAC 8 | BRD4 | Lenalidomide (CRBN) | PEG-based | < 1 | > 99 | AR-positive prostate cancer | [1] |
| MZ1 | BRD4 | VHL | PEG-based | ~25 | > 90 | HeLa | [2] |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | PEG-based | < 1 | > 95 | RS4;11 | [2] |
Table 2: Quantitative Data for BTK-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT-802 | BTK | Pomalidomide (CRBN) | PEG-based | ~8 | > 95 | MOLM-14 | [3] |
| SJF620 | BTK | Pomalidomide (CRBN) | PEG-based | ~10 | > 95 | MOLM-14 | |
| PROTAC (29) | BTK | Pomalidomide (CRBN) | 2 PEG units | > 1000 | < 20 | Ramos | |
| PROTAC (29) | BTK | Pomalidomide (CRBN) | 4 PEG units | ~50 | > 90 | Ramos |
Note: The specific use of S-Bis-(PEG4-Boc) is not explicitly detailed in these studies, but the data for PEG4-containing linkers provide a strong indication of the expected performance.
Experimental Protocols
Synthesis of PROTACs using S-Bis-(PEG4-Boc)
The synthesis of a PROTAC is a multi-step process that involves the conjugation of a target-binding ligand and an E3 ligase-binding ligand via a linker. S-Bis-(PEG4-Boc) is a homo-bifunctional linker, meaning it has two identical reactive groups protected by Boc (tert-Butyloxycarbonyl) groups. A general synthetic scheme would involve:
-
Deprotection : Removal of one of the Boc protecting groups under acidic conditions to reveal a reactive amine.
-
First Coupling : Amide bond formation between the deprotected amine on the PEG4 linker and a carboxylic acid on either the target-binding ligand or the E3 ligase ligand, typically using coupling reagents like HATU or HBTU.
-
Second Deprotection : Removal of the second Boc group on the other end of the linker.
-
Second Coupling : Amide bond formation between the newly deprotected amine and the carboxylic acid of the remaining ligand.
Purification by chromatography (e.g., HPLC) is required after each coupling step to ensure the purity of the final PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for evaluating PROTAC efficacy.
Key Experimental Methodologies
1. Western Blot for Protein Degradation Assessment
This technique is used to quantify the amount of the target protein remaining in cells after PROTAC treatment.
-
Materials :
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol :
-
Cell Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection : Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Materials :
-
Cell culture reagents
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G magnetic beads
-
Western blot reagents
-
-
Protocol :
-
Cell Treatment : Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis : Lyse the cells as described for the Western blot.
-
Immunoprecipitation (IP) :
-
Incubate the cell lysates with an antibody against the target protein (or a ubiquitin antibody) to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot : Elute the protein from the beads and perform a Western blot as described above. Probe the membrane with an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated).
-
Analysis : An increase in the high molecular weight smear of the ubiquitinated target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of target protein degradation on cell proliferation and viability.
-
Materials :
-
96-well plates
-
Cell culture medium
-
PROTAC stock solution
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
-
-
Protocol :
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment : Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 48 or 72 hours).
-
Assay :
-
For MTT : Add MTT reagent to each well and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® : Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition : Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
S-Bis-(PEG4-Boc) is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutics that function through targeted protein degradation. The inherent properties of the PEG4 linker, such as its hydrophilicity and defined length, are crucial for optimizing the performance of the resulting PROTAC. This guide provides a comprehensive overview of the core principles, relevant data, and detailed experimental protocols for researchers and drug development professionals working in the field of targeted protein degradation. The rational design and synthesis of PROTACs, leveraging linkers like S-Bis-(PEG4-Boc), will continue to be a key driver of innovation in the development of novel therapies for a wide range of diseases.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bifunctional Molecules Utilizing the S-Bis-(PEG4-Boc) Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the design, synthesis, and application of bifunctional molecules, with a specific focus on those employing the S-Bis-(PEG4-Boc) linker. Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), represent a transformative therapeutic modality by hijacking the body's own cellular machinery to eliminate disease-causing proteins.
Core Concepts: Bifunctional Molecules and the Ubiquitin-Proteasome System
Bifunctional molecules are compounds designed with two distinct active domains connected by a chemical linker.[1][2] In the context of targeted protein degradation, these molecules function as PROTACs. A PROTAC consists of three components:
-
A "warhead" ligand that binds to a specific Protein of Interest (POI).
-
An "anchor" ligand that recruits an E3 Ubiquitin Ligase.
The mechanism of action involves commandeering the cell's Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to destroy multiple protein copies.
The linker is a critical component, influencing the molecule's solubility, cell permeability, and the geometric stability of the ternary complex, which are all essential for efficient protein degradation.
The S-Bis-(PEG4-Boc) Linker
The S-Bis-(PEG4-Boc) is a specialized, PEG-based linker used in the synthesis of PROTACs. Its structure is designed for modular and controlled synthesis.
-
Molecular Formula: C30H58O12S
-
Molecular Weight: 642.84 g/mol
Key structural features include:
-
S-Bis- : A central sulfur atom connects two symmetrical arms.
-
PEG4 : Each arm contains a polyethylene glycol (PEG) chain of four repeating units. PEG motifs are widely used in PROTAC design to enhance water solubility and improve pharmacokinetic properties.
-
Boc : Each arm is terminated with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive primary amine. This allows for a sequential and highly controlled "orthogonal" synthesis strategy, where each ligand is coupled one at a time.
Synthesis and Experimental Workflow
The synthesis of a bifunctional molecule using the S-Bis-(PEG4-Boc) linker follows a modular, step-wise approach. The dual Boc-protected ends allow for sequential conjugation of the POI and E3 ligase ligands.
Detailed Experimental Protocols: Synthesis
The following are generalized protocols for the key steps in synthesizing a bifunctional molecule using an amine-reactive linker and carboxylate-functionalized ligands. Note: These protocols may require optimization for specific substrates.
Protocol 1: Boc Deprotection
This procedure removes the Boc protecting group to yield a free amine for coupling.
-
Preparation: Dissolve the Boc-protected compound (e.g., S-Bis-(PEG4-Boc) or an intermediate) in anhydrous Dichloromethane (DCM).
-
Reaction: Under an inert atmosphere (e.g., nitrogen), cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Incubation: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often sufficiently pure to be used directly in the next coupling step without further purification.
Protocol 2: Amide Bond Coupling
This procedure forms a stable amide bond between a free amine on the linker and a carboxylic acid on a ligand.
-
Activation: Dissolve the ligand containing a carboxylic acid (e.g., Ligand A-COOH) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere. Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents). Stir the solution for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized linker (1.0 equivalent), dissolved in a small amount of anhydrous DMF, to the activated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine to remove unreacted starting materials and coupling reagents.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the coupled product.
Mechanism of Action: PROTAC-Induced Protein Degradation
Once synthesized, the bifunctional molecule acts as a bridge to induce the degradation of the target protein via the Ubiquitin-Proteasome System.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC molecule diffuses into the cell and simultaneously binds to its target POI and a specific E3 ubiquitin ligase, forming a transient ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase. The ligase then facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto lysine residues of the POI.
-
Proteasomal Recognition and Degradation: A chain of ubiquitin molecules serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and is not consumed in the process. It can then bind to another POI molecule, enabling a single PROTAC molecule to mediate the degradation of multiple target proteins.
Quantitative Data Presentation
The efficacy of a bifunctional molecule is assessed using several quantitative metrics. The tables below summarize representative data for PEG-linked PROTACs to illustrate these key parameters. Note: This data is illustrative and not specific to compounds made with the S-Bis-(PEG4-Boc) linker.
Table 1: Representative Biological Activity of PEG-Linked PROTACs This table shows common metrics for degradation efficiency. DC50 is the concentration required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achieved.
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| NC-1 | BTK | Cereblon (CRBN) | PEG-based | 2.2 | 97 |
| RC-3 | BTK | Cereblon (CRBN) | PEG-based | <10 | >85 |
| Generic BET Degrader | BRD4 | VHL | PEG-based | 5 - 50 | >90 |
| Generic Kinase Degrader | Kinase X | Cereblon (CRBN) | PEG-based | 10 - 100 | >80 |
Table 2: Representative Ternary Complex and Binding Affinity Data This table highlights the biophysical parameters governing PROTAC efficacy. Ternary complex affinity and cooperativity are critical drivers of degradation potency.
| PROTAC Example | Binary Kd (POI) (nM) | Binary Kd (E3) (nM) | Ternary Complex KLPT (nM) | Cooperativity (α) |
| SMARCA2 Degrader | 100 - 500 | >1000 | 50 - 200 | 1 - 5 |
| BRD4 Degrader | 50 - 200 | >1000 | 20 - 100 | 2 - 10 |
-
Kd: Dissociation constant, a measure of binary binding affinity. Lower values indicate stronger binding.
-
KLPT: A measure of the overall binding affinity of the ternary complex.
-
Cooperativity (α): A factor indicating how much the binding of one protein enhances the binding of the other to the PROTAC. An α > 1 indicates positive cooperativity, which is often favorable for potent degradation.
Key Experimental Protocol: Evaluating Protein Degradation
After synthesis, the primary biological experiment is to confirm and quantify the degradation of the target protein in a cellular context.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100 °C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by molecular weight. Include a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. Also, probe for a loading control protein.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
S-Bis-(PEG4-Boc): A Versatile Linker for Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemical biology, the development of novel molecular tools to modulate protein function is paramount. One such powerful strategy is Targeted Protein Degradation (TPD), which utilizes bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to selectively eliminate disease-causing proteins. PROTACs are comprised of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2] The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[3][4]
S-Bis-(PEG4-Boc) is a high-purity, PEG-based bifunctional linker designed for the synthesis of PROTACs. Its structure features a central sulfide atom flanked by two polyethylene glycol (PEG) chains of four repeating units, each terminating in a Boc-protected amine. The PEG4 chains provide a desirable balance of hydrophilicity and a defined length, which is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[5] The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for a controlled, stepwise synthesis of the final PROTAC molecule. This guide provides a comprehensive overview of the application of S-Bis-(PEG4-Boc) in chemical biology research, including its role in PROTAC synthesis, representative quantitative data for PEG4-containing PROTACs, detailed experimental protocols for evaluating PROTAC efficacy, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
The fundamental principle behind PROTAC technology is to hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The PROTAC molecule acts as a molecular bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. A polyubiquitin chain is subsequently formed on the target protein, which then serves as a recognition signal for the 26S proteasome, leading to the degradation of the target protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Data Presentation: Efficacy of Representative PROTACs with PEG4 Linkers
While specific quantitative data for PROTACs synthesized using S-Bis-(PEG4-Boc) is not yet widely available in the public domain, the efficacy of numerous PROTACs incorporating PEG4 linkers has been reported. This data provides a valuable benchmark for researchers designing new degraders. The key parameters used to quantify PROTAC efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).
The following table summarizes the performance of several published PROTACs that utilize a PEG4 linker to target different proteins for degradation.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | HeLa | 1.8 | >95 | [Fischer et al., Nature, 2015] |
| BTK | Pomalidomide | MOLM-14 | 5.0 | >90 | [Sun et al., Cell Chem Biol, 2018] |
| RIPK2 | Lenalidomide | THP-1 | 8.0 | ~90 | [Perrin et al., J Med Chem, 2020] |
| KRAS G12C | VHL Ligand | MIA PaCa-2 | 20 | >90 | [Bond et al., Cell Chem Biol, 2020] |
Disclaimer: This table presents data for PROTACs with PEG4 linkers analogous to what could be synthesized using S-Bis-(PEG4-Boc). The actual performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall structure of the molecule.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC using S-Bis-(PEG4-Boc)
This protocol outlines a general, two-step synthetic workflow for creating a symmetrical PROTAC using S-Bis-(PEG4-Boc), a target protein ligand with a carboxylic acid handle (Warhead-COOH), and an E3 ligase ligand with a carboxylic acid handle (E3-Ligand-COOH).
Step 1: Boc Deprotection
-
Dissolve S-Bis-(PEG4-Boc) in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the bis-amine PEG4 linker as a TFA salt.
Step 2: Amide Coupling
-
Dissolve the bis-amine PEG4 linker TFA salt in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the TFA salt.
-
In separate vials, activate the carboxylic acid groups of the target protein ligand (Warhead-COOH) and the E3 ligase ligand (E3-Ligand-COOH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA.
-
Add the activated warhead and E3 ligase ligand to the solution of the bis-amine PEG4 linker.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final, high-purity PROTAC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the PROTAC compound.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach and grow overnight.
-
Treat the cells with a range of concentrations of the PROTAC for the same duration as the degradation experiment.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the PROTAC concentration to determine the IC50 (inhibitory concentration 50%).
-
Conclusion
S-Bis-(PEG4-Boc) represents a valuable and versatile tool for researchers in chemical biology and drug discovery. Its defined length, hydrophilicity, and bifunctional nature with protected amines make it an ideal linker for the rational design and synthesis of PROTACs. While the development of any potent PROTAC requires careful optimization of all three components—the warhead, the E3 ligase ligand, and the linker—the principles and protocols outlined in this guide provide a solid foundation for utilizing PEG-based linkers like S-Bis-(PEG4-Boc) to create novel protein degraders. The continued exploration and application of such tools will undoubtedly accelerate the development of new therapeutic strategies for a wide range of diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to PROTAC Linkers: Core Principles, Design, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4]
Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to initiate another cycle of degradation. This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.
While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation and stability to the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The length, composition, rigidity, and attachment points of the linker are all critical parameters that must be optimized to achieve a potent and selective degrader.
The PROTAC Mechanism of Action: A Signaling Pathway Perspective
The PROTAC mechanism of action relies on the hijacking of the cell's endogenous ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.
Caption: The PROTAC-mediated protein degradation pathway.
The Importance of the PROTAC Linker
The linker plays a multifaceted role in the efficacy of a PROTAC. Its primary functions include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the PROTAC to adopt a conformation that enables the simultaneous binding of the POI and the E3 ligase to form a productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.
-
Influencing Ternary Complex Stability: The composition and rigidity of the linker can impact the stability of the ternary complex. A well-designed linker can promote favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient degradation.
-
Modulating Physicochemical Properties: The linker significantly influences the drug-like properties of the PROTAC. By incorporating polar groups, such as polyethylene glycol (PEG), the solubility and cell permeability of the PROTAC can be improved. Conversely, more rigid and hydrophobic linkers can enhance metabolic stability.
Types of PROTAC Linkers
PROTAC linkers can be broadly classified into two main categories: flexible and rigid.
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design. They offer a high degree of conformational flexibility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This can be advantageous in several ways:
-
Pre-organization: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Improved Selectivity: By restricting the conformational freedom of the PROTAC, rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.
-
Enhanced Physicochemical Properties: Rigid linkers can lead to improved metabolic stability and other pharmacokinetic properties.
Quantitative Data on PROTAC Linker Optimization
The optimization of PROTAC linkers is a critical step in the development of potent and selective degraders. The following tables summarize key quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG | 13 | 4.4 | >95 | |
| ARV-825 | PEG/Alkyl | 17 | 1.3 | >98 | |
| PROTAC (Wurz et al.) | PEG | 0 | <500 | Not reported | |
| PROTAC (Wurz et al.) | PEG | 1 | >5000 | Not reported | |
| PROTAC (Wurz et al.) | PEG | 2 | >5000 | Not reported | |
| PROTAC (Wurz et al.) | PEG | 4 | <500 | Not reported | |
| PROTAC (Wurz et al.) | PEG | 5 | <500 | Not reported |
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length | DC50 (nM) in Ramos cells | Reference |
| PROTAC (Zorba et al.) | CRBN | PEG | 2 PEG units | Impaired binding | |
| PROTAC (Zorba et al.) | CRBN | PEG | ≥ 4 PEG units | 1-40 | |
| MT802 | CRBN | PEG | Not specified | Not specified, effective degradation | |
| RC-3 | CRBN | Not specified | Not specified | Not specified, potent degradation |
Table 3: Impact of Linker Length on TBK1 Degradation (VHL-based PROTACs)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | Not applicable | |
| 12-29 | <1000 | >75 | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the synthesis and evaluation of PROTACs.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" is a highly efficient method for the synthesis of PROTACs, allowing for the modular assembly of the warhead, linker, and E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using CuAAC.
Materials:
-
Azide-functionalized molecule (warhead or E3 ligase ligand)
-
Alkyne-functionalized molecule (the other binding partner)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 100 mM Sodium Ascorbate in water.
-
In a separate tube, prepare a premix of the CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA premix.
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, purify the product using standard methods such as extraction and column chromatography.
Determination of DC50 and Dmax by Western Blot
Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
General Protocol:
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) on a sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction.
-
To measure ternary complex formation, inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated from these values.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing thermodynamic information about the interaction.
General Protocol:
-
Place one of the binding partners (e.g., the E3 ligase) in the sample cell.
-
Titrate the PROTAC into the sample cell and measure the heat changes.
-
To measure ternary complex formation, place a pre-formed binary complex (e.g., E3 ligase and PROTAC) in the sample cell and titrate the target protein.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions. Cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex.
General Protocol:
-
Use tagged versions of the POI and E3 ligase (e.g., GST-tagged and His-tagged).
-
Incubate the tagged proteins with the PROTAC.
-
Add AlphaLISA acceptor beads that bind to one of the tags and donor beads that bind to the other tag.
-
If a ternary complex is formed, the beads are brought into proximity, generating a chemiluminescent signal that can be measured on a plate reader. The signal intensity is proportional to the amount of ternary complex formed.
Conclusion
The linker is a critical component of a PROTAC molecule, playing a vital role in its efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of the different types of linkers and their impact on PROTAC function is essential for the rational design of novel protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to synthesize, evaluate, and optimize PROTACs for therapeutic development. As our understanding of the "linkerology" of PROTACs continues to grow, we can expect to see the development of even more potent and selective protein degraders with improved drug-like properties.
References
Methodological & Application
Application Notes and Protocols for S-Bis-(PEG4-Boc) Synthesis in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, mediating the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance the physicochemical properties of PROTAC molecules.[1][2][3] This document provides a detailed protocol for the synthesis of S-Bis-(PEG4-Boc), a symmetrical, bifunctional PEG linker designed for PROTAC development. The protocol is based on established principles of organic chemistry, offering a practical guide for researchers in the field.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of the POI.[] The length, flexibility, and polarity of the linker can significantly impact the stability and conformation of this ternary complex, and consequently, the degradation efficiency of the PROTAC.
PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, which can improve the aqueous solubility of often lipophilic PROTAC molecules. This enhanced solubility can lead to better cell permeability and bioavailability. The S-Bis-(PEG4-Boc) linker is a bifunctional PEG derivative featuring a central sulfide atom flanked by two tetraethylene glycol (PEG4) chains, each terminating in a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting groups can be readily removed under acidic conditions to reveal primary amines, which can then be coupled to the POI ligand and the E3 ligase ligand to assemble the final PROTAC molecule.
Physicochemical and Performance Data
The following tables summarize the key physicochemical properties of S-Bis-(PEG4-Boc) and provide representative data for a PROTAC synthesized using this linker.
Table 1: Physicochemical Properties of S-Bis-(PEG4-Boc)
| Property | Value |
| Molecular Formula | C30H58N2O10S |
| Molecular Weight | 654.85 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, DMF, DMSO |
| Purity (Typical) | ≥95% (by HPLC) |
Table 2: Representative Performance Data for a PROTAC Utilizing an S-Bis-(PEG4)-based Linker
| Parameter | PROTAC with S-Bis-(PEG4) Linker | PROTAC with Alkyl Linker |
| Aqueous Solubility | 150 µM | 25 µM |
| Cell Permeability (Papp, Caco-2) | 5.0 x 10⁻⁶ cm/s | 8.5 x 10⁻⁶ cm/s |
| Target Degradation (DC₅₀) | 50 nM | 120 nM |
| Maximum Degradation (Dₘₐₓ) | >95% | >90% |
Note: The data in Table 2 is illustrative and will vary depending on the specific POI and E3 ligase ligands used.
Experimental Protocols
Synthesis of S-Bis-(PEG4-Boc)
This protocol describes a plausible and efficient method for the synthesis of S-Bis-(PEG4-Boc) via the reaction of Boc-NH-PEG4-OTs (a tosylated PEG derivative) with sodium sulfide.
Materials:
-
Boc-NH-PEG4-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfide (Na₂S)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of Boc-NH-PEG4-OTs
-
Dissolve Boc-NH-PEG4-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-NH-PEG4-OTs as a colorless oil.
Step 2: Synthesis of S-Bis-(PEG4-Boc)
-
Dissolve sodium sulfide (0.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add a solution of Boc-NH-PEG4-OTs (1.0 eq) in anhydrous DMF to the sodium sulfide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water and then with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford S-Bis-(PEG4-Boc) as a colorless to pale yellow oil.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol for PROTAC Assembly using S-Bis-(PEG4-Boc)
This protocol outlines the general steps for assembling a PROTAC using the synthesized S-Bis-(PEG4-Boc) linker.
Step 1: Boc Deprotection
-
Dissolve S-Bis-(PEG4-Boc) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting diamine can often be used in the next step without further purification.
Step 2: Sequential Amide Coupling
-
Couple the first ligand (either the POI ligand or the E3 ligase ligand with a carboxylic acid handle) to one of the free amines of the deprotected linker using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF with a base such as DIPEA.
-
Purify the mono-substituted intermediate by flash chromatography or preparative HPLC.
-
Couple the second ligand (with a carboxylic acid handle) to the remaining free amine of the mono-substituted intermediate using the same coupling conditions.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
Diagrams
Synthesis Pathway
Caption: Synthesis of S-Bis-(PEG4-Boc).
PROTAC Development Workflow
References
Application Notes and Protocols for S-Bis-(PEG4-Boc) in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bis-(PEG4-Boc) is a hydrophilic, bifunctional crosslinker commonly utilized in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) component of S-Bis-(PEG4-Boc) enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[1]
This document provides detailed application notes and experimental protocols for the use of S-Bis-(PEG4-Boc) in the synthesis of PROTACs.
Chemical Properties and Structure
-
Chemical Name: S-Bis-(PEG4-Boc)
-
Molecular Formula: C₃₀H₅₈O₁₂S
-
Molecular Weight: 642.84 g/mol
-
Structure:
Diagram of the chemical structure of S-Bis-(PEG4-Boc).
S-Bis-(PEG4-Boc) is a linear molecule containing a central sulfide (-S-) bond and two terminal carboxylic acid groups protected by tert-butyloxycarbonyl (Boc) groups. The Boc protecting groups can be removed under acidic conditions to reveal the terminal carboxylic acids, which are then available for conjugation to primary amines on target molecules, such as a warhead (targeting the protein of interest) and an E3 ligase ligand, through amide bond formation.[2][3]
Principle of Application in PROTAC Synthesis
The synthesis of a PROTAC using S-Bis-(PEG4-Boc) typically follows a sequential two-step conjugation strategy. First, one of the Boc-protected carboxylic acid ends of the linker is deprotected and coupled to the amine group of either the protein of interest (POI) ligand (warhead) or the E3 ligase ligand. Following purification, the second Boc group is removed, and the other end of the linker is conjugated to the second amine-containing molecule.
This modular approach allows for the systematic assembly of the final PROTAC molecule. The length and flexibility of the PEG linker are critical for the proper orientation of the warhead and the E3 ligase ligand to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4][5]
Experimental Protocols
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc) (First Deprotection)
This protocol describes the removal of one of the Boc protecting groups to generate a mono-protected linker for subsequent conjugation.
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until approximately 50% of the starting material is consumed to favor mono-deprotection. This typically takes 1-2 hours.
-
Upon reaching the desired conversion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the mono-deprotected product by flash column chromatography on silica gel.
Protocol 2: Amide Bond Formation with an Amine-Containing Molecule (First Coupling)
This protocol describes the coupling of the mono-deprotected S-Bis-(PEG4-COOH)-Boc linker to an amine-containing molecule (e.g., warhead or E3 ligase ligand).
Materials:
-
Mono-deprotected S-Bis-(PEG4-COOH)-Boc (from Protocol 1) (1.0 eq)
-
Amine-containing molecule (Component A-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the mono-deprotected S-Bis-(PEG4-COOH)-Boc in anhydrous DMF under a nitrogen or argon atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (Component A-NH₂) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Component A-NH-PEG4-S-PEG4-Boc) by flash column chromatography.
Protocol 3: Second Boc Deprotection
This protocol describes the removal of the second Boc protecting group to prepare for the final coupling step.
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the purified product from Protocol 2 as the starting material. The reaction should be monitored until the starting material is completely consumed.
-
After concentrating the reaction mixture to remove DCM and excess TFA, co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 4: Final Amide Bond Formation
This protocol describes the final coupling of the deprotected linker-conjugate with the second amine-containing molecule.
Procedure:
-
Follow the procedure outlined in Protocol 2 , using the deprotected product from Protocol 3 and the second amine-containing molecule (Component B-NH₂) as the coupling partners.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.
Data Presentation
The following table provides representative data for the synthesis of PROTACs using PEG linkers, compiled from literature sources. Note that yields may vary depending on the specific warhead and E3 ligase ligands used.
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | First Amide Coupling | HATU, DIPEA | DMF | 70-90 | |
| 2 | Boc Deprotection | TFA | DCM | >95 (often used crude) | |
| 3 | Second Amide Coupling | HATU, DIPEA | DMF | 60-85 | |
| 4 | Click Chemistry (alternative) | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 55-90 |
Visualizations
Signaling Pathway
Experimental Workflow
Characterization of the Final PROTAC
The synthesized PROTAC should be thoroughly characterized to confirm its identity, purity, and activity.
-
Identity and Purity:
-
LC-MS: To confirm the molecular weight of the final product and assess its purity.
-
NMR (¹H and ¹³C): To confirm the structure of the PROTAC.
-
HPLC: To determine the purity of the final compound.
-
-
In vitro Activity:
-
Western Blot: To measure the degradation of the target protein in cells treated with the PROTAC.
-
DC₅₀ and Dₘₐₓ Determination: To quantify the potency and efficacy of the PROTAC in degrading the target protein. DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dₘₐₓ is the maximum percentage of degradation achieved.
-
Conclusion
S-Bis-(PEG4-Boc) is a versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can improve the physicochemical properties of the resulting PROTAC, while the terminal Boc-protected carboxylic acids allow for a straightforward and modular synthetic approach. The protocols provided in this document offer a general guideline for the use of S-Bis-(PEG4-Boc) in bioconjugation reactions for the development of novel protein degraders. Optimization of reaction conditions may be necessary for specific warhead and E3 ligase ligand combinations.
References
Application Notes and Protocols: A Step-by-Step Guide for S-Bis-(PEG4-Boc) Conjugation to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of S-Bis-(PEG4-Boc), a bifunctional polyethylene glycol (PEG) linker, to a target ligand. The unique structure of S-Bis-(PEG4-Boc), featuring a central thioether bond and two terminal Boc-protected amines, offers a versatile platform for creating homogenous and stable bioconjugates. This process, commonly referred to as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.
The following protocols will detail the necessary steps from the deprotection of the Boc groups to the final purification and characterization of the PEGylated ligand. This guide is intended to provide researchers with a comprehensive workflow to successfully implement this conjugation strategy in their own laboratories.
Chemistry of S-Bis-(PEG4-Boc) Conjugation
The conjugation of S-Bis-(PEG4-Boc) to a ligand is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines of the linker must be removed under acidic conditions. This deprotection exposes the primary amines, making them available for conjugation.
The second step involves the reaction of the newly freed primary amines with a suitable functional group on the target ligand. A common and efficient method is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the ligand, which forms a stable amide bond.
Experimental Protocols
This section provides detailed, step-by-step protocols for the deprotection of S-Bis-(PEG4-Boc) and its subsequent conjugation to a protein ligand containing an activated NHS ester.
Materials and Reagents
-
S-Bis-(PEG4-Boc)
-
Ligand (e.g., protein with accessible primary amines)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units
-
Standard laboratory glassware and equipment
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups from S-Bis-(PEG4-Boc) to yield the reactive diamine linker.
-
Dissolution: Dissolve S-Bis-(PEG4-Boc) in dichloromethane (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask.
-
Acid Addition: While stirring at room temperature, add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralization and Purification: The resulting product will be the TFA salt of the deprotected linker. For subsequent conjugation reactions, it is often used directly after neutralization with a base like diisopropylethylamine (DIPEA) in the reaction buffer.
Protocol 2: Conjugation of Deprotected S-Bis-(PEG4) to an NHS-Ester Activated Ligand
This protocol outlines the conjugation of the deprotected S-Bis-(PEG4)-diamine to a ligand that has been pre-activated with an NHS ester.
-
Ligand Preparation: Dissolve the NHS-ester activated ligand in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the deprotected S-Bis-(PEG4)-diamine (TFA salt) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the deprotected linker solution to the ligand solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS esters.
-
Purification: Purify the conjugate to remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Data Presentation
The following tables provide representative data for a typical conjugation reaction of S-Bis-(PEG4)-diamine to a model protein ligand (e.g., Bovine Serum Albumin, BSA).
Table 1: Reaction Parameters for S-Bis-(PEG4)-Diamine Conjugation to BSA
| Parameter | Value |
| BSA Concentration | 2 mg/mL |
| Linker:Protein Molar Ratio | 20:1 |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
Table 2: Purification of BSA-PEG4-S-PEG4-BSA Conjugate using Size-Exclusion Chromatography (SEC)
| Fraction | Protein Concentration (mg/mL) | Purity (%) | Yield (%) |
| Crude Reaction Mixture | 1.8 | 75 | 100 |
| SEC Fraction 1 (Conjugate) | 1.2 | >95 | 67 |
| SEC Fraction 2 (Unconjugated BSA) | 0.5 | >98 | 28 |
Table 3: Characterization of BSA-PEG4-S-PEG4-BSA Conjugate
| Analysis Method | Unconjugated BSA | Conjugated BSA |
| SDS-PAGE (Apparent MW) | ~66 kDa | ~70-75 kDa (smeared band) |
| Mass Spectrometry (MALDI-TOF) | 66,430 Da | 67,073 Da (major peak) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of S-Bis-(PEG4-Boc) to a ligand.
Caption: Workflow for S-Bis-(PEG4-Boc) conjugation.
Signaling Pathway Example: PEGylated EGF Ligand and the EGFR Signaling Pathway
PEGylation of ligands, such as Epidermal Growth Factor (EGF), can be used to modify their interaction with their receptors and subsequent signaling cascades. The following diagram illustrates a simplified EGFR signaling pathway that could be modulated by a PEGylated EGF ligand.
Application Notes and Protocols for Boc Deprotection of S-Bis-(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from S-Bis-(PEG4-Boc), a branched polyethylene glycol (PEG) linker. The primary application of this deprotection is to expose the amine functionalities for subsequent conjugation reactions in various biopharmaceutical and research applications.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] S-Bis-(PEG4-Boc) is a valuable linker molecule featuring two PEG4 arms attached to a central sulfur atom, with each arm terminating in a Boc-protected amine. Deprotection of these Boc groups is a critical step to enable the conjugation of this linker to proteins, peptides, or other molecules of interest. The most common method for Boc deprotection is acid-catalyzed hydrolysis, typically employing trifluoroacetic acid (TFA).[1][2]
Deprotection Conditions Overview
The removal of the Boc group is an acid-catalyzed process that generates a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3] The choice of acid, solvent, temperature, and reaction time are crucial parameters that need to be optimized for efficient deprotection while minimizing potential side reactions.
Key Considerations:
-
Acid Strength: Strong acids are generally required for efficient cleavage. Trifluoroacetic acid (TFA) is the most common reagent.[1] Other options include hydrochloric acid (HCl) in organic solvents or milder Lewis acids like zinc bromide for sensitive substrates.
-
Solvent: Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection as it provides good solubility for both the protected PEG linker and the acid.
-
Temperature: Most Boc deprotections can be carried out at room temperature (20-25 °C).
-
Reaction Time: The reaction is typically complete within 30 minutes to 2 hours, but should be monitored to ensure full deprotection.
-
Side Reactions: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic residues. While the thioether linkage in S-Bis-(PEG4-Boc) is generally stable, scavengers can be added to suppress such side reactions, although often not necessary for simple PEG linkers.
Quantitative Data Summary
| Parameter | Condition | Concentration/Amount | Temperature | Time | Expected Yield | Reference |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) TFA in DCM | Room Temperature (20-25 °C) | 30 min - 2 h | >90% | |
| Reagent | Hydrochloric Acid (HCl) in 1,4-Dioxane | 4 M | Room Temperature (20-25 °C) | 1 - 4 h | Variable | |
| Reagent | Oxalyl Chloride in Methanol | 3 equivalents | Room Temperature (20-25 °C) | 1 - 4 h | Up to 90% | |
| Reagent | Thermal Deprotection | N/A | High Temperature (e.g., 190 °C) under vacuum | Variable | Substrate dependent |
Experimental Protocols
This section provides a detailed protocol for the Boc deprotection of S-Bis-(PEG4-Boc) using the standard TFA/DCM method.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
S-Bis-(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve S-Bis-(PEG4-Boc) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). For example, if you used 10 mL of DCM, add 10 mL of TFA. The addition should be done carefully in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture on a silica gel plate. The deprotected product will be more polar and have a lower Rf value than the starting material. Ninhydrin stain can be used to visualize the primary amine product.
-
LC-MS: Analyze a small aliquot of the reaction mixture to confirm the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Work-up (to obtain the TFA salt): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the deprotected product and can often be used directly in subsequent steps.
-
Work-up (to obtain the free amine - Optional): a. Dissolve the residue from step 5 in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the free amine.
Visualizations
Boc Deprotection Reaction Scheme
Caption: General reaction scheme for the Boc deprotection of S-Bis-(PEG4-Boc).
Experimental Workflow for Boc Deprotection
Caption: Step-by-step experimental workflow for Boc deprotection.
References
Solubility and Handling of S-Bis-(PEG4-Boc): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of S-Bis-(PEG4-Boc) in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to the absence of specific published solubility data for this compound, this guide offers an estimation based on the known properties of its structural components and a closely related analogue. A protocol for the experimental determination of its solubility is also provided.
Compound Overview
Structure: S-Bis-(PEG4-Boc) is a symmetrical molecule featuring a central sulfur atom (thioether linkage) connected to two polyethylene glycol (PEG) chains. Each PEG4 chain is terminated with a tert-butyloxycarbonyl (Boc) protecting group.
Molecular Formula: C₃₀H₅₈O₁₂S
Molecular Weight: 642.84 g/mol
Estimated Solubility Profile
-
Polyethylene Glycol (PEG) Chains: The PEG4 units are known to be soluble in a broad range of organic solvents, including DMSO, dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM).[] Their solubility is generally lower in alcohols and toluene, and they are typically insoluble in diethyl ether.[2]
-
Thioether Linkage: The central thioether (R-S-R') linkage is analogous to an ether (R-O-R') linkage but with sulfur replacing oxygen. Thioethers are generally compatible with a wide array of organic solvents and have similar solubility characteristics to ethers.[3] The presence of sulfur, being less electronegative than oxygen, results in a less polar bond, which may slightly decrease solubility in highly polar, protic solvents compared to an ether equivalent.
-
Boc Protecting Groups: The two terminal tert-butyloxycarbonyl (Boc) groups are bulky and non-polar. They are expected to enhance the solubility of the molecule in moderately polar to non-polar organic solvents.
Comparison with a Structural Analogue:
A close structural analogue, N-Boc-N-bis(PEG4-acid) , which features a central nitrogen atom and terminal carboxylic acid groups, has documented solubility. It is reported to be soluble in Water, DMSO, DCM, and DMF. One supplier specifies a high solubility of N-Boc-N-bis(PEG4-acid) in DMSO at 100 mg/mL.
Based on the analysis of its structural components, S-Bis-(PEG4-Boc) is anticipated to be soluble in a range of common organic solvents. The presence of the less polar thioether linkage and the non-polar Boc groups suggests that it will likely exhibit good solubility in solvents such as DMSO, DMF, and DCM.
Table 1: Estimated Qualitative Solubility of S-Bis-(PEG4-Boc)
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | PEG chains are highly soluble in DMSO. |
| Dimethylformamide (DMF) | High | PEG chains are highly soluble in DMF. |
| Dichloromethane (DCM) | High | PEG chains and Boc groups favor solubility in chlorinated solvents. |
| Tetrahydrofuran (THF) | Moderate to High | Good solvent for both PEG and Boc groups. |
| Acetonitrile | Moderate | General solvent for many organic molecules. |
| Methanol / Ethanol | Low to Moderate | PEG solubility is lower in alcohols. |
| Toluene | Low to Moderate | PEG solubility is lower in toluene. |
| Diethyl Ether | Low / Insoluble | PEGs are generally insoluble in ether. |
| Water | Low / Insoluble | The large non-polar Boc groups and thioether linkage likely limit aqueous solubility. |
Disclaimer: The information in Table 1 is an estimation and should be confirmed experimentally.
Experimental Protocols
Protocol for Determining the Solubility of S-Bis-(PEG4-Boc)
This protocol outlines a general method for determining the solubility of S-Bis-(PEG4-Boc) in a specific solvent.
Materials:
-
S-Bis-(PEG4-Boc)
-
Selected organic solvents (e.g., DMSO, DMF, DCM)
-
Small-scale vials with caps (e.g., 1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of S-Bis-(PEG4-Boc) to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume of the selected solvent to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After 24 hours, visually inspect the vial to confirm that excess solid remains.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant using a pipette, being cautious not to disturb the pellet.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a calibrated HPLC or other appropriate method to determine the concentration of S-Bis-(PEG4-Boc).
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
-
General Protocol for Preparation of a Stock Solution
This protocol provides a general procedure for dissolving S-Bis-(PEG4-Boc) for use in experimental applications.
Materials:
-
S-Bis-(PEG4-Boc)
-
Anhydrous DMSO or other suitable solvent
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Equilibrate the vial of S-Bis-(PEG4-Boc) to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of S-Bis-(PEG4-Boc) into a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO (or other selected solvent) to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If dissolution is slow, gentle warming (e.g., 30-40 °C) or brief sonication may be applied to facilitate dissolution.
-
Once dissolved, store the stock solution appropriately, typically at -20°C or -80°C for long-term storage, to prevent degradation. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing a stock solution of S-Bis-(PEG4-Boc).
Caption: Factors influencing the estimated solubility of S-Bis-(PEG4-Boc).
References
Experimental protocol for forming a ternary complex with S-Bis-(PEG4-Boc)
Application Note & Protocol
Topic: Experimental Protocol for Forming and Characterizing a PROTAC-Mediated Ternary Complex Using a Bifunctional Degrader with a PEG4 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A critical step in this process is the formation of a stable ternary complex consisting of the PROTAC, the POI, and the E3 ligase.[3] The linker connecting the two protein-binding ligands is a crucial component, influencing the stability and geometry of this ternary complex.[1][4]
PEG (polyethylene glycol) linkers, such as those with four ethylene glycol units (PEG4), are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The length and flexibility of the PEG linker are key parameters that affect the efficiency of ternary complex formation. While this protocol is broadly applicable to bifunctional degraders, it is designed to serve as a guide for those utilizing molecules incorporating a PEG4 linker, such as derivatives of S-Bis-(PEG4-Boc).
This application note provides a detailed protocol for the in vitro characterization of ternary complex formation using Surface Plasmon Resonance (SPR), a label-free technique that allows for real-time measurement of binding kinetics and affinity.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced interaction facilitates the transfer of ubiquitin from the E3 ligase to the target protein. A polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the target protein. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: PROTAC mechanism of action leading to protein degradation.
Experimental Protocol: Ternary Complex Characterization by SPR
Surface Plasmon Resonance (SPR) is a powerful method for quantifying the binding kinetics (association and dissociation rates) and affinity (KD) of biomolecular interactions. It is particularly well-suited for characterizing the formation of binary and ternary complexes in a label-free manner. This protocol outlines the steps to measure the binding of a POI and a PROTAC to an immobilized E3 ligase.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Cytiva)
-
Sensor Chip: Series S Sensor Chip CM5 or a suitable capture-based chip (e.g., NTA for His-tagged proteins).
-
Proteins:
-
Purified E3 Ligase (e.g., VHL or Cereblon complex), with a tag for immobilization (e.g., His-tag, Biotin).
-
Purified target Protein of Interest (POI).
-
-
PROTAC Molecule: Synthesized and purified PROTAC with a PEG4 linker.
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (for amine coupling).
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 1.5).
-
-
Chemicals:
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl).
-
High-purity Dimethyl Sulfoxide (DMSO).
-
Experimental Workflow
The general workflow involves immobilizing the E3 ligase, then injecting a constant concentration of the POI mixed with varying concentrations of the PROTAC to measure ternary complex formation.
Caption: Workflow for ternary complex analysis using SPR.
Detailed Methodology
Step 1: E3 Ligase Immobilization
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).
-
Inject the purified E3 ligase (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface to reach the desired immobilization level (e.g., ~1000-2000 Resonance Units, RU).
-
Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without the E3 ligase to allow for background subtraction.
Step 2: Binary Interaction Analysis (Optional but Recommended)
-
E3-PROTAC Interaction: Prepare a serial dilution of the PROTAC molecule in running buffer (e.g., 0.1 nM to 1 µM) with a final DMSO concentration of ≤2%. Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
POI-PROTAC Interaction: This requires immobilizing the POI and injecting the PROTAC. This separate experiment is crucial for calculating cooperativity.
Step 3: Ternary Complex Formation Assay
-
Prepare a stock solution of the POI in running buffer at a constant concentration (e.g., 2 µM).
-
Prepare a serial dilution of the PROTAC molecule in running buffer (e.g., 1 nM to 2 µM).
-
Create the injection series by mixing the POI stock with each PROTAC dilution. For example, mix 1:1 to get a final POI concentration of 1 µM and a PROTAC concentration range from 0.5 nM to 1 µM. Ensure the final DMSO concentration is consistent across all samples.
-
Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface using a multi-cycle kinetic setup. Set a contact time of ~120-180 seconds and a dissociation time of ~300-600 seconds.
-
Perform a regeneration step between each injection cycle if necessary, using the predetermined regeneration solution.
-
Include a "POI only" injection as a negative control to ensure the POI does not bind to the E3 ligase in the absence of the PROTAC.
Data Presentation and Analysis
The SPR data (sensorgrams) should be processed by subtracting the reference channel signal and a buffer blank. The resulting curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cooperativity (α): Cooperativity is a measure of how the binding of one component influences the binding of the other. It is a critical factor for potent protein degradation. The cooperativity factor (α) is calculated as the ratio of the KD values for binary and ternary complex formation:
α = (KD of PROTAC for E3) / (KD of PROTAC for the E3-POI complex)
-
α > 1: Positive cooperativity (the POI enhances PROTAC binding to the E3, or vice-versa).
-
α < 1: Negative cooperativity (the proteins hinder each other's binding to the PROTAC).
-
α = 1: No cooperativity.
Example Quantitative Data
The following table summarizes hypothetical data for two different PROTACs, one exhibiting positive cooperativity and one with negative cooperativity.
| Parameter | PROTAC A (PEG4 Linker) | PROTAC B (PEG8 Linker) |
| Binary Affinity (KD) | ||
| KD (PROTAC : E3 Ligase) | 250 nM | 280 nM |
| KD (PROTAC : POI) | 150 nM | 140 nM |
| Ternary Affinity (KD, apparent) | ||
| KD (POI+PROTAC : E3 Ligase) | 25 nM | 560 nM |
| Cooperativity (α) | 10 | 0.5 |
| Kinetic Parameters (Ternary) | ||
| ka (1/Ms) | 1.5 x 10⁵ | 0.8 x 10⁵ |
| kd (1/s) | 3.75 x 10⁻³ | 4.48 x 10⁻² |
| Calculated Degradation (DC50) | 20 nM | > 1000 nM |
Note: This table contains illustrative data. Actual values must be determined experimentally.
Conclusion
This protocol provides a robust framework for the quantitative analysis of PROTAC-mediated ternary complex formation using Surface Plasmon Resonance. By determining the binding affinities and cooperativity, researchers can gain critical insights into the structure-activity relationship of their bifunctional degraders. This information is invaluable for optimizing linker length and composition to design more efficient and potent protein-degrading molecules. While other biophysical methods like ITC, FRET, and FP can also be used, SPR offers the unique advantage of providing real-time kinetic data for both binary and ternary interactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Bis-(PEG4-Boc) in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. S-Bis-(PEG4-Boc) is a bifunctional polyethylene glycol (PEG)-based linker designed for use in the synthesis of ADCs. The PEG component enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The "Bis" designation suggests a symmetrical structure with two PEG4 arms, each terminating in a Boc-protected functional group. The "S" in its name indicates the presence of a sulfur atom, which is key to its function as a linker.
While the precise, publicly available structure of "S-Bis-(PEG4-Boc)" is not definitively established in the literature, its nomenclature strongly suggests one of two core structures: a central disulfide bond or a thioether linkage. This document will provide detailed application notes and protocols for both plausible structures to guide researchers in its application. A disulfide-based linker would be cleavable in the reducing environment of the cell, while a thioether-based linker would be non-cleavable.
Plausible Structures and Mechanisms of Action
Scenario A: Disulfide-Based S-Bis-(PEG4-Boc) (Cleavable Linker)
In this scenario, the linker possesses a central disulfide bond. The two PEG4 arms would terminate in a Boc-protected amine. This linker is designed to react with a cytotoxic drug first, followed by conjugation to the antibody. The disulfide bond remains stable in circulation but is cleaved by intracellular reducing agents like glutathione, releasing the drug inside the target cell.
Scenario B: Thioether-Based S-Bis-(PEG4-Boc) (Non-Cleavable Linker)
Here, a central sulfur atom forms a thioether linkage. Similar to the disulfide scenario, the arms would terminate in Boc-protected amines. This linker would first be conjugated to the drug. The resulting drug-linker construct would then be activated to react with the antibody. Non-cleavable linkers release the drug after lysosomal degradation of the antibody.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of ADCs using bifunctional PEG linkers. These values are illustrative and will vary depending on the specific antibody, drug, and conjugation conditions.
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
| Conjugation Efficiency | > 90% | RP-HPLC, Size Exclusion Chromatography (SEC) |
| Final ADC Yield | 50 - 70% | UV-Vis Spectroscopy (A280) |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | Varies (nM range) | Cell-based viability assays |
Experimental Workflows
Below are diagrams illustrating the experimental workflows for ADC synthesis using S-Bis-(PEG4-Boc).
Signaling Pathway for ADC Action
ADCs typically exert their effect by inducing apoptosis following the internalization and release of the cytotoxic payload. The specific signaling pathways affected will depend on the mechanism of the cytotoxic drug. For a microtubule inhibitor payload, the process is illustrated below.
Experimental Protocols
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield free primary amines for conjugation to a cytotoxic drug.
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) in a 1:1 (v/v) mixture of DCM and TFA. A typical concentration is 10-20 mg/mL.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to the Deprotected Linker
This protocol details the formation of an amide bond between the deprotected linker and a cytotoxic drug.
Materials:
-
Deprotected S-Bis-(PEG4)-NH2 linker
-
Carboxylic acid-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the cytotoxic drug and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester of the drug.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.
-
Add the activated drug solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the drug-linker construct by preparative HPLC.
Protocol 3: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the generation of free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare a stock solution of TCEP in the conjugation buffer.
-
Add a calculated amount of the TCEP stock solution to the antibody solution to achieve a final molar excess of TCEP (typically 2-5 fold molar excess over antibody).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately remove the excess TCEP using a pre-equilibrated desalting column with conjugation buffer.
-
Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.
Protocol 4: Conjugation of Drug-Linker to Reduced Antibody
This protocol outlines the final step of conjugating the drug-linker construct to the reduced antibody. The specific chemistry will depend on the nature of the "S" group in the linker.
Scenario A: Disulfide-Based Linker (Thiol-Disulfide Exchange)
Materials:
-
Reduced antibody with free thiol groups
-
Drug-linker construct with a pyridyldithiol group (this would require an additional modification of the drug-linker from Protocol 2)
-
Conjugation buffer
Procedure:
-
Add the drug-linker construct to the reduced antibody solution at a 5-10 fold molar excess per thiol group.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding N-acetylcysteine to a final concentration of 1-5 mM.
-
Incubate for an additional 30 minutes.
Scenario B: Thioether-Based Linker (Maleimide Chemistry)
This would require the drug-linker construct to be functionalized with a maleimide group.
Materials:
-
Reduced antibody with free thiol groups
-
Maleimide-functionalized drug-linker construct
-
Conjugation buffer
Procedure:
-
Add the maleimide-drug-linker construct to the reduced antibody solution at a 5-10 fold molar excess per thiol group.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding cysteine to a final concentration of 1-5 mM.
-
Incubate for an additional 30 minutes.
Protocol 5: Purification and Characterization of the ADC
Materials:
-
Crude ADC solution
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
-
UV-Vis spectrophotometer
Procedure:
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC.
-
Concentration Measurement: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
DAR Determination:
-
Use HIC to separate ADC species with different drug loads. The average DAR can be calculated from the peak areas.
-
Alternatively, use LC-MS after deglycosylation and/or reduction of the ADC to determine the mass of the light and heavy chains and calculate the DAR.
-
-
Purity and Aggregation Analysis: Use SEC to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
Disclaimer
These protocols are intended as a general guide. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary for specific antibodies, drugs, and the exact structure of the S-Bis-(PEG4-Boc) linker used. All work should be conducted in a properly equipped laboratory by trained personnel.
Designing PROTACs for Cancer Research Using S-Bis-(PEG4-Boc)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology in Oncology
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in cancer research, offering a novel strategy to eliminate pathogenic proteins.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI).[1][2]
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome. This catalytic mechanism allows substoichiometric amounts of a PROTAC to degrade multiple target protein molecules, potentially leading to a more profound and durable biological response compared to traditional inhibitors.
The linker is a critical element in PROTAC design, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability. S-Bis-(PEG4-Boc) is a PEG-based linker that can be utilized in the synthesis of PROTACs.
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of PROTACs for cancer research, with a specific focus on the utilization of the S-Bis-(PEG4-Boc) linker.
Data Presentation: Comparative Efficacy of PROTACs
The linker length is a crucial parameter in optimizing PROTAC efficacy. The following tables summarize key performance indicators for a comparative series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, a well-established target in oncology. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
Table 1: In Vitro Degradation of BRD4 in Cancer Cell Lines
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | IC₅₀ (nM) [Cell Viability] |
| PEG3 | 25 | 85 | 50 |
| PEG4 | 10 | >95 | 20 |
| PEG5 | 15 | >95 | 35 |
| PEG6 | 40 | 80 | 75 |
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were determined by Western Blotting after 24-hour treatment in a relevant cancer cell line (e.g., MCF7). IC₅₀ (half-maximal inhibitory concentration) values were determined by a cell viability assay (e.g., MTT or CellTiter-Glo) after 72-hour treatment.
Table 2: In Vitro Pharmacological Properties of BRD4-targeting PROTACs
| Linker | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Target Engagement (NanoBRET™, EC₅₀, nM) |
| PEG3 | 2.5 | 30 |
| PEG4 | 4.0 | 15 |
| PEG5 | 3.8 | 20 |
| PEG6 | 2.0 | 50 |
PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability. NanoBRET™ assay measures target engagement in living cells.
Signaling Pathways and Experimental Workflows
PROTACs can be designed to target key oncogenic signaling pathways. Below are diagrams of two such pathways frequently implicated in cancer, along with a generalized experimental workflow for PROTAC development.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
PI3K/Akt/mTOR Signaling Pathway
References
Application of S-Bis-(PEG4-Boc) in the Development of Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern therapeutics is rapidly evolving, with a significant shift towards targeted protein degradation as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary class of small molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] At the heart of these bifunctional molecules lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC.
S-Bis-(PEG4-Boc) is a versatile, polyethylene glycol (PEG)-based linker widely employed in the synthesis of PROTACs.[3] Its PEG4 core imparts favorable physicochemical properties, such as increased hydrophilicity and improved cell permeability, which are often crucial for the development of effective therapeutic agents. The terminal Boc-protected amine groups on S-Bis-(PEG4-Boc) allow for a modular and controlled synthesis of PROTACs, enabling the sequential attachment of the target-binding and E3 ligase-binding moieties. This document provides detailed application notes and experimental protocols for the utilization of S-Bis-(PEG4-Boc) and similar PEG linkers in the development of novel PROTAC-based therapeutics, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.
Application Notes
The Role of PEG Linkers in PROTAC Design
PEG linkers, such as the one derived from S-Bis-(PEG4-Boc), are integral to the rational design of PROTACs for several key reasons:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, aiding in their formulation and bioavailability. Furthermore, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask polar surface area, potentially improving cell membrane permeability.
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimized linker length, as can be systematically varied using different PEG chain lengths, is essential for efficient ubiquitination and subsequent degradation of the target protein.[1]
-
Modular Synthesis: The bifunctional nature of linkers like S-Bis-(PEG4-Boc) facilitates a modular synthetic approach. This allows for the separate synthesis and optimization of the target-binding and E3 ligase-binding ligands before their convergent assembly into the final PROTAC molecule.
Targeting IRAK4 with a PEG-Based PROTAC
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases and certain cancers.[1] PROTACs that induce the degradation of IRAK4 offer a promising therapeutic strategy by eliminating both its kinase and scaffolding functions.
A study by Gong et al. (2020) demonstrated the successful development of an IRAK4-targeting PROTAC, referred to as compound 9, which utilizes a PEG-based linker. This PROTAC effectively induces the degradation of IRAK4 in a concentration- and time-dependent manner, leading to the inhibition of the downstream NF-κB signaling pathway. The synthesis and biological evaluation of this compound provide a valuable case study for the application of PEG linkers in the development of potent and selective protein degraders.
Quantitative Data
The efficacy of the IRAK4-targeting PROTAC, compound 9, was quantified by determining its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) in OCI-LY10 and TMD8 cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 9 | OCI-LY10 | 15 | >95 |
| Compound 9 | TMD8 | 8 | >95 |
Experimental Protocols
The following protocols are based on the methodologies described by Gong et al. (2020) for the synthesis and evaluation of an IRAK4-targeting PROTAC with a PEG-based linker.
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC
This protocol outlines the key steps for the synthesis of a PROTAC (e.g., compound 9) using a PEG-based linker. The synthesis involves the preparation of an IRAK4-binding moiety, a linker-attached E3 ligase (cereblon, CRBN) ligand, and their final coupling.
Step 1: Synthesis of the IRAK4 Ligand with a Coupling Handle (Acid 12)
-
Synthesize the core IRAK4 ligand (amine 11) through a ring-closure reaction followed by Boc deprotection.
-
Perform an EDCI/HOBT-mediated amidation of amine 11 with 6-(trifluoromethyl)picolinic acid to yield compound 1.
-
Hydrolyze the ester of compound 1 with lithium hydroxide to afford the carboxylic acid (acid 12), which will serve as the coupling point for the linker.
Step 2: Synthesis of the Linker-Attached E3 Ligase Ligand (Amine 15)
-
Prepare the pomalidomide analogue (e.g., 14a) from 3-fluorophthalic anhydride.
-
Perform a nucleophilic aromatic substitution of the fluoro-substituted pomalidomide with a mono-Boc-protected diamine (e.g., Boc-NH-(PEG)n-NH2).
-
Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the amine-functionalized linker-pomalidomide conjugate (amine 15).
Step 3: Final PROTAC Assembly
-
Couple the IRAK4 ligand (acid 12) with the linker-attached E3 ligase ligand (amine 15) using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes the use of Western blotting to quantify the degradation of a target protein (e.g., IRAK4) in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., OCI-LY10 or TMD8) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the design and evaluation of PROTACs.
Targeted Signaling Pathway: IRAK4-NF-κB
Caption: The IRAK4-NF-κB signaling pathway targeted by an IRAK4 PROTAC.
References
Troubleshooting & Optimization
Troubleshooting low yield in S-Bis-(PEG4-Boc) conjugation reactions
Welcome to the technical support center for S-Bis-(PEG4-Boc) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and what is it used for?
S-Bis-(PEG4-Boc) is a homobifunctional crosslinker containing a central sulfur atom and two polyethylene glycol (PEG) arms of four units each. The ends of the PEG arms are capped with tert-butyloxycarbonyl (Boc) protecting groups. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What is the reaction mechanism for S-Bis-(PEG4-Boc) conjugation?
Conjugation with S-Bis-(PEG4-Boc) is a two-step process:
-
Boc Deprotection: The Boc protecting groups on the terminal amines are removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the primary amine groups.[3][4]
-
Amine Coupling: The newly exposed primary amines are then nucleophilic and can be coupled to a target molecule containing a suitable electrophilic group, such as an activated NHS ester or a carboxylic acid (in the presence of coupling agents like EDC/NHS).[5]
Q3: What are the critical parameters to control for a successful conjugation?
Several factors can influence the efficiency of the conjugation reaction. Key parameters to control include:
-
Purity of S-Bis-(PEG4-Boc): Ensure the linker is of high purity to avoid side reactions.
-
Complete Boc Deprotection: Incomplete removal of the Boc groups will result in a low yield of the desired conjugate.
-
Reaction pH: The pH of the amine coupling reaction is crucial. Amine coupling to NHS esters is typically performed at a pH of 7-9.
-
Molar Ratios of Reactants: The stoichiometry of the linker and the target molecule should be optimized to maximize yield and minimize side products.
-
Reaction Time and Temperature: Both the deprotection and coupling steps require optimized reaction times and temperatures.
Q4: How can I monitor the progress of the reaction?
The progress of both the deprotection and conjugation steps can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the consumption of the starting material. The deprotected amine will be more polar and have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the starting materials, intermediates, and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the removal of the Boc group and the formation of the new covalent bond.
Troubleshooting Guide
Low or No Yield of Final Conjugate
This is one of the most common issues in S-Bis-(PEG4-Boc) conjugation reactions. The following sections break down the potential causes and solutions for each step of the process.
Symptoms:
-
LC-MS analysis shows a significant amount of remaining S-Bis-(PEG4-Boc) starting material.
-
Low to no formation of the desired final conjugate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane if necessary. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. While many deprotections proceed at room temperature, gentle heating may be required for some substrates. |
| Poor Solubility of the Linker | Ensure that the S-Bis-(PEG4-Boc) is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. |
| Steric Hindrance | The bulky PEG chains can sometimes hinder the approach of the acid. In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
Symptoms:
-
LC-MS analysis shows successful deprotection of the S-Bis-(PEG4-Boc) linker, but a low amount of the final conjugate.
-
Significant amounts of the deprotected linker and the unreacted target molecule are present in the final reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH of the Reaction Buffer | For coupling to NHS esters, ensure the pH is between 7 and 9. For coupling to carboxylic acids using EDC/NHS, the pH should be between 4.5 and 7.5. |
| Suboptimal Molar Ratio of Reactants | Optimize the molar ratio of the deprotected linker to your target molecule. A 5 to 20-fold molar excess of the amine-containing molecule is often used when reacting with an NHS-activated molecule. |
| Hydrolysis of NHS Ester | If using an NHS-activated target molecule, ensure that it is fresh and has not been hydrolyzed. Perform the reaction in an anhydrous solvent if possible. |
| Steric Hindrance at the Reaction Site | If the reactive group on your target molecule is sterically hindered, consider increasing the reaction time or temperature (within the stability limits of your molecule). Using a longer PEG linker might also be an option in some cases. |
| Presence of Competing Nucleophiles | Ensure that the reaction buffer does not contain primary amines (e.g., Tris buffer) that can compete with the deprotected linker for reaction with the target molecule. |
Formation of Side Products
Symptoms:
-
LC-MS or NMR analysis shows the presence of unexpected species in the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Alkylation during Boc Deprotection | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites, such as the central sulfur atom in S-Bis-(PEG4-Boc). Add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the deprotection reaction to trap the tert-butyl cation. |
| Reaction with Non-target Amines | If your target molecule contains multiple amine groups, you may get a mixture of products. Consider adjusting the stoichiometry of the reactants to favor the desired reaction. |
| Oxidation of the Sulfur Atom | The central sulfur atom can be susceptible to oxidation. Ensure that all solvents and reagents are degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your molecule is sensitive to oxidation. |
Experimental Protocols
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the general procedure for the removal of the Boc protecting groups from S-Bis-(PEG4-Boc) using trifluoroacetic acid (TFA).
-
Dissolution: Dissolve S-Bis-(PEG4-Boc) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected diamine can be used directly in the next step or further purified.
-
Protocol 2: Conjugation of Deprotected S-Bis-(PEG4)-Diamine to an NHS-Activated Molecule
This protocol provides a general method for the conjugation of the deprotected S-Bis-(PEG4)-diamine to a molecule containing an N-hydroxysuccinimide (NHS) ester.
-
Dissolution of NHS-activated molecule: Dissolve the NHS-activated molecule in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Dissolution of Deprotected Linker: Dissolve the TFA salt of the deprotected S-Bis-(PEG4)-diamine in the same solvent.
-
pH Adjustment: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the TFA salt and raise the pH to 7-9.
-
Conjugation Reaction: Add the desired molar excess of the deprotected linker solution to the solution of the NHS-activated molecule.
-
Reaction: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., Tris buffer or ethanolamine) to consume any unreacted NHS ester.
-
Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.
Visualized Workflows
Caption: Experimental workflow for S-Bis-(PEG4-Boc) conjugation.
References
Technical Support Center: Optimizing Boc Deprotection of S-Bis-(PEG4-Boc)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Boc deprotection of S-Bis-(PEG4-Boc) and similar PEGylated compounds, with a focus on avoiding side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of S-Bis-(PEG4-Boc).
| Issue | Potential Cause | Recommended Solution |
| 1. Incomplete Deprotection | a) Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group.[1][2] | - Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[1] - Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][3] |
| b) Inadequate Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for completion. | - Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS. - While most deprotections occur at room temperature, gentle warming might be necessary for some substrates. | |
| c) Steric Hindrance: The bulky PEG chains can impede the acid's access to the Boc-protected amine. | - A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. | |
| d) Poor Solubility: The S-Bis-(PEG4-Boc) may not be fully dissolved in the chosen solvent, limiting reagent access. | - Ensure the selected solvent, commonly DCM, provides good solubility for your compound. | |
| 2. Formation of Side Products | a) Alkylation by tert-butyl Cation: The primary cause of side products is the reaction of the tert-butyl cation, generated during Boc cleavage, with nucleophilic sites on the molecule or other molecules in the reaction mixture. | - Utilize Scavengers: Add scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include: - Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers. - Water: Can act as a scavenger. - Ethanedithiol (EDT): Useful for protecting cysteine and methionine residues from oxidation and alkylation. - Thioanisole: Protects methionine from tert-butylation. |
| b) Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters), they may also be cleaved under the reaction conditions. | - Use Milder Conditions: Consider using less harsh acidic conditions, such as HCl in ethyl acetate, which has been shown to be effective while minimizing ester cleavage compared to TFA. | |
| 3. Difficult Product Isolation/Purification | a) Residual Acid: Traces of acid, like TFA, can remain after evaporation, potentially affecting downstream reactions. | - Co-evaporation: After removing the bulk of the solvent and acid under reduced pressure, co-evaporate the residue with a solvent like toluene multiple times to azeotropically remove residual TFA. |
| b) Product Solubility: The deprotected product may have different solubility characteristics than the starting material. | - Precipitation: The deprotected product, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether. - Aqueous Workup: If the product is not water-soluble, the reaction can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection and what causes side products?
A1: Boc deprotection is an acid-catalyzed process. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates to yield the free amine and carbon dioxide. The main source of side products is the highly reactive tert-butyl cation, which can act as an alkylating agent towards any nucleophiles present in the reaction mixture.
Q2: What are scavengers and why are they important in Boc deprotection?
A2: Scavengers are reagents added to the deprotection reaction to "trap" the reactive tert-butyl cation. By reacting with the carbocation, they prevent it from alkylating the desired product or other sensitive functional groups, thereby minimizing side product formation.
Q3: How do I choose the right scavenger for my reaction?
A3: The choice of scavenger depends on the functional groups present in your molecule. For a compound like S-Bis-(PEG4-Boc), where the primary concern is the tert-butyl cation itself, general scavengers like triisopropylsilane (TIS) or water are often sufficient. If the substrate contained sensitive amino acid residues, more specific scavengers would be necessary (e.g., thioanisole for methionine). A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Q4: How can I monitor the progress of the Boc deprotection reaction?
A4: The reaction progress can be monitored by several analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to observe the disappearance of the starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used. In ¹H NMR, the disappearance of the characteristic tert-butyl peak at around 1.5 ppm indicates the removal of the Boc group.
Q5: What are the typical work-up procedures after Boc deprotection?
A5: After the reaction is complete, the volatile acid (like TFA) and solvent are typically removed under reduced pressure. To ensure complete removal of residual acid, co-evaporation with toluene is often performed. The resulting product is the trifluoroacetate salt of the amine. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild aqueous base like sodium bicarbonate solution. Alternatively, the product can be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hours |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | Room Temp | 5 - 15 min |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 30 min - 4 hours |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 1 - 5% | General and highly effective carbocation scavenger. |
| Water | 2.5 - 5% | General scavenger for tert-butyl cations. |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine. |
| Thioanisole | 5% | Protects methionine. |
| Anisole | - | General scavenger for various nucleophilic residues. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of S-Bis-(PEG4-Boc) using TFA and a Scavenger
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Dissolve S-Bis-(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
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Cool the solution to 0°C in an ice bath.
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To the stirred solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
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Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.
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The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
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Dissolve S-Bis-(PEG4-Boc) in a minimal amount of 1,4-dioxane.
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Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution.
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Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to 4 hours.
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Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: Experimental workflow for optimizing Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Technical Support Center: Enhancing the Solubility of S-Bis-(PEG4-Boc) Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with PROTACs containing the S-Bis-(PEG4-Boc) linker.
Troubleshooting Guide
Poor aqueous solubility is a common hurdle in the development of PROTACs, largely due to their high molecular weight and lipophilicity.[1] This guide provides a systematic approach to troubleshooting and improving the solubility of your S-Bis-(PEG4-Boc) containing PROTACs.
Problem: My PROTAC precipitates out of aqueous buffer.
This is a frequent observation and indicates that the intrinsic solubility of the PROTAC in the chosen aqueous medium is low.
dot
Caption: Troubleshooting workflow for PROTAC precipitation.
Solutions:
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Step 1: Re-evaluate Buffer Conditions.
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pH Adjustment: If your PROTAC contains ionizable groups, altering the pH of the buffer can significantly impact solubility. For instance, PROTACs with basic nitrogen moieties may exhibit improved solubility at a lower pH.[1]
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Ionic Strength: Modify the salt concentration of your buffer. Sometimes, increasing the ionic strength can enhance the solubility of certain molecules.
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Step 2: Employ Co-solvents.
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For in vitro assays, the use of a small percentage of an organic co-solvent can be an effective and straightforward solution.
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Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG400), or propylene glycol are commonly used.[1]
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Caution: Always perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay. Start with a low percentage (e.g., 1-5%) and incrementally increase if necessary, while monitoring for any adverse effects on your experimental system.
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-
Step 3: Advanced Formulation Strategies.
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If simple buffer modifications and co-solvents are insufficient, more advanced formulation techniques can be employed to significantly enhance solubility.
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.[2][3] This is a widely used and effective strategy for improving the oral bioavailability of poorly soluble drugs.
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be effective for highly lipophilic PROTACs.
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-
Step 4: Chemical Modification (as a last resort).
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If formulation strategies fail to provide the desired solubility, you may need to consider chemical modifications to the PROTAC structure.
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Incorporate Ionizable Groups: Introducing acidic or basic moieties into the warhead, E3 ligase ligand, or the linker can increase solubility at physiological pH.
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Linker Modification: While the S-Bis-(PEG4-Boc) linker already possesses hydrophilic PEG units, further modifications could be explored. Replacing a portion of the linker with more polar or ionizable groups, such as piperidines or piperazines, has been shown to improve the solubility of PROTACs.
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Frequently Asked Questions (FAQs)
Q1: Isn't the PEG4 component of the S-Bis-(PEG4-Boc) linker supposed to guarantee good solubility?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is a result of the combined physicochemical properties of the warhead, the E3 ligase ligand, and the linker. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, even with a PEG chain. If the warhead and E3 ligase ligand are highly hydrophobic, the PEG4 linker may not be sufficient to counteract their poor solubility characteristics.
Q2: What are the first practical steps to take when I encounter a solubility issue with my S-Bis-(PEG4-Boc) PROTAC?
A2: The first step is to accurately determine the kinetic or thermodynamic solubility of your compound in the relevant buffers (e.g., PBS, cell culture media). This will provide a baseline for assessing the effectiveness of any improvement strategies. Following this, simple adjustments to the buffer, such as pH and the inclusion of co-solvents, should be explored as outlined in the troubleshooting guide.
Q3: How do I choose between the different advanced formulation strategies?
A3: The choice of an advanced formulation strategy depends on several factors, including the physicochemical properties of your PROTAC, the intended application (e.g., in vitro vs. in vivo), and the available resources.
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Amorphous Solid Dispersions (ASDs) are a robust and widely applicable method, particularly for oral drug delivery.
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Cyclodextrin inclusion complexes are a good option for molecules that can fit within the cyclodextrin cavity and are often used for parenteral formulations.
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Lipid-based formulations are most suitable for highly lipophilic PROTACs and are also primarily used for oral administration.
Q4: Can the Boc protecting group on the S-Bis-(PEG4-Boc) linker affect solubility?
A4: The tert-Butyloxycarbonyl (Boc) group is relatively non-polar and can contribute to the overall lipophilicity of the PROTAC. Depending on the final structure and intended use, deprotection of the Boc group to reveal a more polar amine could potentially improve aqueous solubility. However, this would need to be balanced against the potential impact on cell permeability and target engagement.
Quantitative Data Summary
The following table summarizes the potential impact of various solubility enhancement strategies on PROTACs, based on literature data for similar compounds. The exact improvements for a specific S-Bis-(PEG4-Boc) containing PROTAC will need to be determined experimentally.
| Strategy | Example Excipient/Method | Potential Fold Increase in Solubility | Reference(s) |
| Co-solvents | 5% DMSO in PBS | 2 - 10 | |
| Amorphous Solid Dispersion (ASD) | HPMCAS (20% drug loading) | 2 - 50 | |
| Cyclodextrin Inclusion Complex | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 10 - 200 | |
| Lipid-Based Formulation (SNEDDS) | Capryol 90, Cremophor EL, Transcutol HP | 5 - 100 | |
| Chemical Modification | Introduction of a piperazine moiety | 5 - 170 |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to quickly assess the apparent solubility of your PROTAC in a given buffer.
dot
Caption: Workflow for a kinetic solubility assay.
Materials:
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PROTAC of interest
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DMSO (anhydrous)
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Aqueous buffer of choice (e.g., PBS pH 7.4)
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96-well microplate (UV-transparent if using a spectrophotometric method)
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Plate shaker
-
Centrifuge with a plate rotor (optional)
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HPLC-UV or plate reader
Methodology:
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Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
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Add a small volume of the DMSO stock (e.g., 1-2 µL) to each well of the 96-well plate containing the aqueous buffer (e.g., 100-200 µL). Prepare a serial dilution to test a range of concentrations.
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Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
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Assess precipitation. This can be done by measuring the turbidity of the solution using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
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Alternatively, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant for analysis.
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Quantify the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV method or by measuring absorbance at the compound's λmax.
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The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD for initial screening purposes.
Materials:
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PROTAC of interest
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Polymer (e.g., HPMCAS, PVP, Soluplus®)
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Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
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Glass vials
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Rotary evaporator or vacuum oven
Methodology:
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Select a suitable polymer and solvent. The PROTAC and polymer must both be soluble in the chosen solvent.
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Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10%, 20% w/w).
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Dissolve both components completely in the chosen solvent system in a round-bottom flask or glass vial.
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Remove the solvent using a rotary evaporator or by slow evaporation in a vacuum oven until a solid film or powder is formed.
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Collect the solid ASD material.
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Confirm the amorphous state of the PROTAC in the ASD using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
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Evaluate the dissolution profile of the ASD in the desired aqueous buffer and compare it to the unformulated PROTAC.
This technical support center provides a starting point for addressing solubility issues with S-Bis-(PEG4-Boc) containing PROTACs. The key to success is a systematic approach that combines careful experimental design with an understanding of the underlying physicochemical principles.
References
Technical Support Center: Troubleshooting Aggregation of PROTACs with S-Bis-(PEG4-Boc) Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Proteolysis Targeting Chimeras (PROTACs) synthesized with the S-Bis-(PEG4-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: What is the S-Bis-(PEG4-Boc) linker and why is it used in PROTAC synthesis?
The S-Bis-(PEG4-Boc) linker is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2] Its structure incorporates two PEG4 chains, providing a flexible spacer to connect the target protein-binding ligand and the E3 ligase ligand. The "Boc" groups are protecting groups for amine functionalities, which are typically removed during the final steps of PROTAC synthesis. PEG linkers are commonly used in PROTAC design to enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[3][4]
Q2: What are the common causes of aggregation for PROTACs containing a PEG linker like S-Bis-(PEG4-Boc)?
Aggregation of PROTACs can be attributed to several factors:
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Poor Solubility: Despite the presence of a hydrophilic PEG chain, the overall PROTAC molecule can still have poor aqueous solubility due to the often hydrophobic nature of the target-binding and E3 ligase-binding moieties.[5]
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Intermolecular Interactions: The flexibility of the PEG linker can sometimes allow for undesirable intermolecular interactions between PROTAC molecules, leading to self-assembly and aggregation.
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High Concentrations: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
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Buffer Conditions: The pH, ionic strength, and presence of certain excipients in the buffer can influence the stability and solubility of the PROTAC.
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Temperature: Temperature fluctuations can impact the stability of the PROTAC and promote aggregation.
Q3: How can I visually confirm if my PROTAC is aggregating?
Visual inspection of your PROTAC solution is the first step. Look for cloudiness, precipitation, or the formation of visible particles. However, for a more definitive and quantitative assessment, techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), and Transmission Electron Microscopy (TEM) are recommended.
Q4: What formulation strategies can I employ to prevent or reduce the aggregation of my S-Bis-(PEG4-Boc) PROTAC?
Several formulation strategies can be explored:
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Co-solvents: Using a mixture of solvents can improve the solubility of the PROTAC. Common co-solvents include DMSO, PEG300, and ethanol.
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Excipients: The addition of excipients like Tween-80 or cyclodextrins (e.g., SBE-β-CD) can enhance solubility and prevent aggregation.
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pH Adjustment: Optimizing the pH of the formulation can improve the solubility and stability of the PROTAC, especially if it contains ionizable groups.
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Lyophilization: Lyophilizing the PROTAC from a suitable solvent system can produce a stable, amorphous solid that is more readily soluble.
Troubleshooting Guide
Problem: My PROTAC solution appears cloudy or has visible precipitates.
This is a clear indication of aggregation. Follow these troubleshooting steps:
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Characterize the Aggregates:
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Perform Dynamic Light Scattering (DLS) to determine the size distribution of particles in your solution. Aggregates will appear as larger species with a high polydispersity index (PDI).
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Use Size Exclusion Chromatography (SEC) to separate and quantify the monomeric PROTAC from aggregated species.
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For a detailed morphological analysis, visualize the aggregates using Transmission Electron Microscopy (TEM).
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Optimize Formulation:
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Solvent Screening: Test the solubility of your PROTAC in a range of pharmaceutically acceptable solvents and co-solvent systems.
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Excipient Screening: Evaluate the effect of different excipients (e.g., surfactants, cyclodextrins) on the solubility and stability of your PROTAC.
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pH Optimization: Determine the optimal pH for your formulation by assessing the solubility and stability of the PROTAC across a pH range.
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Modify the Linker (if feasible):
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While the S-Bis-(PEG4-Boc) linker is designed to improve solubility, if aggregation persists, consider synthesizing analogs with different linker lengths (e.g., PEG6, PEG8) or compositions (e.g., incorporating more rigid elements like piperazine).
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Quantitative Data Summary
The following tables summarize representative data on the impact of linker composition and formulation on PROTAC properties.
Table 1: Comparison of Physicochemical Properties of Different Linker Types
| Linker Type | Key Physicochemical Properties | Impact on Aggregation Potential |
| Alkyl Chains | Hydrophobic, flexible | High - can promote aggregation due to hydrophobic interactions. |
| PEG Chains | Hydrophilic, flexible | Low to Moderate - generally improves solubility but flexibility can still allow for intermolecular interactions. |
| Rigid Linkers (e.g., piperazine, phenyl rings) | Reduced flexibility, can be hydrophilic or hydrophobic depending on the structure | Low - conformational rigidity can prevent intermolecular interactions that lead to aggregation. |
Table 2: Example Formulations for Improving PROTAC Solubility
| Formulation Component | Concentration | Expected Outcome |
| DMSO | 10% | Co-solvent to aid initial dissolution. |
| PEG300 | 40% | Co-solvent and solubilizing agent. |
| Tween-80 | 5% | Surfactant to prevent aggregation. |
| Saline | 45% | Aqueous vehicle. |
| SBE-β-CD | 20% in Saline | Cyclodextrin to form inclusion complexes and enhance solubility. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the hydrodynamic radius and polydispersity of PROTAC molecules in solution, identifying the presence of aggregates.
Methodology:
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Sample Preparation:
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Prepare the PROTAC solution in the desired buffer at a concentration of 0.1-1.0 mg/mL.
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Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.
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Ensure the cuvette is clean by rinsing with filtered solvent.
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Instrument Setup:
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Set the instrument to the appropriate temperature (e.g., 25 °C).
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Enter the viscosity and refractive index of the solvent.
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Data Acquisition:
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Pipette the filtered sample into the cuvette.
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Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
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Perform multiple measurements to ensure reproducibility.
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Data Analysis:
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Analyze the correlation function to obtain the size distribution.
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A monomodal peak with a low polydispersity index (PDI < 0.2) indicates a homogenous sample.
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The presence of larger species and a high PDI suggests aggregation.
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Size Exclusion Chromatography (SEC) for Quantification of Aggregates
Objective: To separate and quantify monomeric PROTAC from aggregates and other impurities based on size.
Methodology:
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Column and Mobile Phase Selection:
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Choose an SEC column with a pore size appropriate for the molecular weight of your PROTAC.
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The mobile phase should be a buffer in which the PROTAC is soluble and does not interact with the column matrix. A common mobile phase is phosphate-buffered saline (PBS).
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Sample Preparation:
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Dissolve the PROTAC sample in the mobile phase.
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Filter the sample through a 0.22 µm syringe filter.
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-
Chromatography:
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Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
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Inject the prepared sample onto the column.
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Elute the sample with the mobile phase at a constant flow rate.
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Monitor the elution profile using a UV detector at an appropriate wavelength.
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Data Analysis:
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Identify the peaks corresponding to the monomeric PROTAC and any aggregates. Aggregates will elute earlier than the monomer.
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Integrate the peak areas to determine the relative percentage of monomer and aggregates.
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Transmission Electron Microscopy (TEM) for Visualization of Aggregates
Objective: To directly visualize the morphology and size of PROTAC aggregates.
Methodology:
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Sample Preparation (Negative Staining):
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Place a drop of the PROTAC solution (at a concentration where aggregation is observed) onto a carbon-coated copper grid for 1-2 minutes.
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Blot off the excess sample with filter paper.
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Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1 minute.
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Blot off the excess stain and allow the grid to air dry completely.
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-
Imaging:
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Insert the prepared grid into the TEM.
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Acquire images at different magnifications to observe the overall morphology and fine structure of the aggregates.
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Data Analysis:
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Analyze the images to characterize the shape (e.g., amorphous, fibrillar) and size of the aggregates.
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Visualizations
Caption: Mechanism of action for a PROTAC utilizing the S-Bis-(PEG4-Boc) linker.
Caption: A workflow for troubleshooting PROTAC aggregation.
References
S-Bis-(PEG4-Boc) stability issues in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of S-Bis-(PEG4-Boc) in acidic and basic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of S-Bis-(PEG4-Boc)?
A1: The stability of S-Bis-(PEG4-Boc) is primarily dictated by the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting groups. The molecule is highly sensitive to acidic conditions, which will cleave the Boc group, exposing the primary amine. In contrast, the molecule is generally stable under basic and neutral aqueous conditions. The core structure, comprising polyethylene glycol (PEG4) chains linked by a thioether bond, is robust under most experimental conditions that do not involve strong oxidizing agents.
Q2: At what pH range can I expect the Boc group to be cleaved?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often in organic solvents.[1][2] In aqueous solutions, the Boc group can be labile at a pH below 4. While the exact rate of cleavage depends on the specific substrate, temperature, and co-solvents, it is advisable to maintain a pH above 4 to ensure the integrity of the Boc protection.[3]
Q3: Is the PEG4 linker susceptible to degradation?
A3: The polyethylene glycol (PEG) ether backbone is generally stable and does not undergo hydrolysis in acidic or basic conditions.[4][] However, PEG can be susceptible to oxidative degradation, especially in the presence of metal ions. It is recommended to avoid strong oxidizing agents and to store the compound protected from light and air to minimize the risk of PEG degradation.
Q4: How stable is the thioether linkage in S-Bis-(PEG4-Boc)?
A4: Thioether (sulfide) bonds are chemically robust and are generally stable under both acidic and basic conditions. They are not susceptible to hydrolysis. However, the sulfur atom in the thioether can be oxidized to a sulfoxide and then a sulfone in the presence of strong oxidizing agents.
Q5: Can I heat my solution containing S-Bis-(PEG4-Boc)?
A5: While the PEG and thioether components are relatively heat-stable, prolonged heating, especially in acidic solutions, can accelerate the cleavage of the Boc group. If heating is necessary, it should be done with caution, and the integrity of the Boc group should be monitored.
Troubleshooting Guides
Issue 1: Unexpected loss of Boc protection during my experiment.
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Possible Cause 1: Acidic Conditions. You may have inadvertently created an acidic environment. This could be due to the use of acidic reagents, buffers with a pH below 4, or the generation of acidic byproducts in your reaction.
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Solution: Carefully monitor and control the pH of your reaction mixture. Use buffers with a pH well above 4. If acidic reagents are necessary for other parts of your molecule, consider if the Boc-protected compound needs to be added at a later, non-acidic stage.
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Possible Cause 2: Inadvertent exposure to strong acids. Even brief exposure to strong acids, for example, during a workup or purification step, can lead to partial or complete deprotection.
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Solution: Neutralize any acidic solutions before introducing your S-Bis-(PEG4-Boc) material. When performing extractions, ensure the aqueous phase is not acidic.
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Issue 2: My compound shows signs of degradation even under neutral pH.
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Possible Cause 1: Oxidation. The PEG chains or the thioether linkage may be undergoing oxidation. This can be initiated by exposure to air (oxygen), trace metal impurities, or light.
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Solution: Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant if compatible with your experimental setup. Store the compound and your experimental solutions protected from light.
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Possible Cause 2: Contaminated Reagents. Your solvents or other reagents may be contaminated with peroxides or other oxidizing species.
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Solution: Use freshly distilled or high-purity solvents. Test for the presence of peroxides in solvents like THF or dioxane before use.
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Stability Data Summary
| Component | Acidic Conditions (pH < 4) | Neutral Conditions (pH 6-8) | Basic Conditions (pH > 8) | Oxidizing Conditions |
| Boc Group | Labile | Stable | Stable | Stable |
| PEG4 Linker | Stable | Stable | Stable | Potentially Labile |
| Thioether Linkage | Stable | Stable | Stable | Potentially Labile |
Experimental Protocols
Protocol for Stability Testing of S-Bis-(PEG4-Boc) by HPLC
This protocol provides a general framework for assessing the stability of S-Bis-(PEG4-Boc) under specific pH conditions.
1. Preparation of Buffer Solutions:
- Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7.4, 9). Ensure the buffer components are compatible with your HPLC method and will not interfere with the detection of your compound.
2. Sample Preparation:
- Prepare a stock solution of S-Bis-(PEG4-Boc) in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
- In separate vials, dilute the stock solution with each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final percentage of the organic solvent should be kept low to minimize its effect on the aqueous stability.
3. Incubation:
- Incubate the sample solutions at a controlled temperature (e.g., room temperature or 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial for HPLC analysis.
4. HPLC Analysis:
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid, can be used. The gradient should be optimized to achieve good separation between the parent compound and any potential degradation products.
- Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) or mass spectrometry (LC-MS) for more definitive identification of peaks.
- Injection Volume: 10-20 µL.
- Flow Rate: 1 mL/min.
5. Data Analysis:
- Integrate the peak area of the parent S-Bis-(PEG4-Boc) compound at each time point.
- Plot the percentage of the remaining parent compound against time for each pH condition.
- From this data, you can determine the rate of degradation and the half-life of the compound under each condition.
Visualizations
Caption: Degradation pathways of S-Bis-(PEG4-Boc).
Caption: Experimental workflow for stability testing.
References
Technical Support Center: LC-MS Analysis of S-Bis-(PEG4-Boc) Containing Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-Bis-(PEG4-Boc) containing molecules. These molecules, characterized by a central sulfur linkage, two polyethylene glycol (PEG4) chains, and tert-butyloxycarbonyl (Boc) protecting groups, present unique challenges in LC-MS analysis.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your LC-MS experiments.
Question 1: Why am I observing a very broad or tailing chromatographic peak for my main compound?
Answer:
Poor peak shape for PEGylated molecules is a common issue in reversed-phase liquid chromatography (RPLC). Several factors can contribute to this:
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Secondary Interactions: The PEG chains can interact with residual silanols on the silica-based column material, leading to peak tailing.[1][2]
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Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[3][4]
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Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal for the analyte, leading to poor peak shape.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[4]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Increase Organic Content: A gradual increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve peak shape.
-
Add an Ion-Pairing Agent: For acidic molecules, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can reduce interactions with silanols. Post-column addition of amines has also been shown to improve spectral quality for PEGylated compounds.
-
Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Select a Different Column:
-
Consider using a column with a different stationary phase (e.g., C8 instead of C18) or one that is end-capped to minimize silanol interactions.
-
Columns with wider pores may also be beneficial for larger molecules.
-
-
Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing where possible.
Question 2: My mass spectrum is very complex, showing multiple series of peaks. How can I interpret this?
Answer:
The complexity in the mass spectrum of S-Bis-(PEG4-Boc) molecules arises from two main sources: the polydispersity of the PEG chains and the formation of various adducts.
-
PEG Polydispersity: Even with a nominal "PEG4," commercial PEG reagents are often a distribution of oligomers with varying numbers of ethylene glycol units. This results in a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).
-
Adduct Formation: PEGylated molecules readily form adducts with cations present in the mobile phase or from the sample matrix. Common adducts include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+). This leads to multiple charge states and further complicates the spectrum.
Troubleshooting and Interpretation Steps:
-
Identify the PEG Series: Look for repeating patterns of peaks separated by approximately 44 Da.
-
Identify Common Adducts: Calculate the mass differences between the major peaks and your expected molecular weight to identify potential sodium, potassium, or ammonium adducts.
-
Simplify the Spectrum:
-
Use High-Purity Solvents: Minimize the presence of alkali metal salts by using high-purity solvents and clean glassware.
-
Post-Column Amine Addition: Adding a volatile amine like triethylamine (TEA) post-column can help to simplify the charge state distribution of PEGylated molecules.
-
-
Utilize Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can help to determine the neutral mass of the different PEGylated species from the complex spectrum.
Question 3: I am seeing a significant peak corresponding to the loss of 100 Da. What is causing this?
Answer:
A neutral loss of 100 Da is characteristic of the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to be labile and can fragment under certain conditions.
-
In-Source Fragmentation: This is the most likely cause. The energy in the electrospray ionization (ESI) source can be sufficient to cause the Boc group to fragment. This is often observed as a prominent fragment ion in the mass spectrum.
-
Mobile Phase Acidity: If your mobile phase contains a strong acid like trifluoroacetic acid (TFA), it can promote the cleavage of the Boc group.
Troubleshooting Steps:
-
Optimize MS Source Conditions:
-
Reduce Fragmentor/Cone Voltage: Lowering the voltage in the ion source can decrease the energy transferred to the molecules, reducing in-source fragmentation.
-
Adjust Source Temperature: High temperatures can also contribute to the lability of the Boc group.
-
-
Modify the Mobile Phase:
-
Replace TFA with Formic Acid: Formic acid is a weaker acid and is less likely to cause Boc cleavage.
-
-
Consider a Softer Ionization Technique: If available, techniques like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) might be gentler and reduce fragmentation.
Frequently Asked Questions (FAQs)
Q1: What type of LC column is best suited for analyzing S-Bis-(PEG4-Boc) molecules?
A1: A reversed-phase C18 or C8 column is a good starting point. However, due to the polar nature of the PEG chains, you might experience poor retention. In such cases, consider using an aqueous C18 column designed for polar compounds or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).
Q2: What are the ideal mobile phase conditions for these molecules?
A2: A gradient elution with water and acetonitrile or methanol is typically used. It is highly recommended to use a mobile phase additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common choice for positive ion mode ESI. If you observe significant Boc group cleavage, consider reducing the acid concentration or using a different additive.
Q3: How can I improve the signal intensity of my molecule?
A3:
-
Optimize ESI Source Parameters: Systematically adjust the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to find the optimal settings for your molecule.
-
Mobile Phase Additives: The addition of a small amount of an acid (like formic acid) or a base (like ammonium hydroxide), depending on the ionization mode, can significantly enhance the signal.
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak. If it's too concentrated, you may observe ion suppression.
Q4: Can I quantify S-Bis-(PEG4-Boc) molecules using LC-MS?
A4: Yes, but it can be challenging due to the heterogeneity of the PEG chains and potential for in-source fragmentation. A common approach is to use an internal standard and monitor a specific, stable fragment ion or the sum of the most abundant adducts of the main PEG oligomer. Method validation will be crucial to ensure accuracy and precision.
Experimental Protocols
Sample Protocol for LC-MS Analysis
This protocol provides a starting point for method development. Optimization will be required for your specific molecule and instrumentation.
1. Sample Preparation:
-
Dissolve the S-Bis-(PEG4-Boc) containing molecule in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Fragmentor Voltage: 120 V (This may need to be optimized to minimize Boc fragmentation).
-
Mass Range: m/z 100-1500.
Data Presentation
Table 1: Common Adducts and Fragments of S-Bis-(PEG4-Boc) Molecules
| Ion Species | Mass Shift (Da) | Common Cause |
| [M+H]+ | +1.0078 | Protonation in acidic mobile phase |
| [M+Na]+ | +22.9898 | Sodium contamination from glassware or solvents |
| [M+K]+ | +39.0983 | Potassium contamination |
| [M+NH4]+ | +18.0344 | Use of ammonium-based buffers or additives |
| [M-Boc+H]+ | -99.0684 | In-source fragmentation or acidic degradation |
| [M-2Boc+H]+ | -199.1368 | In-source fragmentation or acidic degradation |
Table 2: Example Gradient Elution for LC Method
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mandatory Visualization
Caption: Troubleshooting workflow for common LC-MS issues.
Caption: In-source fragmentation of the Boc protecting group.
References
Technical Support Center: Purification of S-Bis-(PEG4-Boc) Conjugated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of S-Bis-(PEG4-Boc) conjugated PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of S-Bis-(PEG4-Boc) conjugated PROTACs?
A1: The synthesis of S-Bis-(PEG4-Boc) conjugated PROTACs can result in a complex mixture of components. Common impurities may include unreacted starting materials (the E3 ligase ligand, the target protein binder, and the S-Bis-(PEG4-Boc) linker), excess reagents, and reaction byproducts.[1] Additionally, incomplete reaction or side reactions can lead to the presence of partially formed PROTACs or isomers.
Q2: Why is the purification of these specific PROTACs challenging?
A2: The purification of S-Bis-(PEG4-Boc) conjugated PROTACs presents several challenges due to their unique structure. The presence of the flexible and hydrophilic PEG4 linkers can lead to a heterogeneous mixture of molecules with varying conformations, which can complicate separation.[1][2] The hydrophobic nature of the core structures and the target protein binder, combined with the hydrophilic PEG chains, results in amphipathic properties that can cause issues like aggregation and poor peak shape during chromatography.[3] Furthermore, the Boc protecting group is sensitive to acidic conditions, which requires careful selection of purification methods and mobile phases.[4]
Q3: Which chromatographic techniques are most effective for purifying S-Bis-(PEG4-Boc) conjugated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of these complex molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for purifying PROTACs due to its high resolving power for separating molecules based on hydrophobicity.
-
Size-Exclusion Chromatography (SEC) can be useful as an initial step to separate the larger PROTAC molecules from smaller impurities like unreacted linkers and reagents.
-
Normal-Phase Flash Chromatography can be employed for the purification of fully protected intermediates before the final deprotection step.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Low Yield | Incomplete reaction or degradation of the product. | Optimize reaction conditions (stoichiometry, temperature, reaction time). Ensure the Boc protecting group remains intact during the reaction and work-up. |
| Product aggregation. | Work with dilute solutions. Consider adding organic co-solvents or detergents to improve solubility. | |
| Poor Peak Shape in RP-HPLC (Tailing or Broadening) | Secondary interactions with the stationary phase. | Use a high-purity silica-based column. Optimize the mobile phase by adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%). |
| PROTAC aggregation. | Increase the column temperature (e.g., in 10°C increments from 30°C to 60°C). Optimize sample solubility by using a stronger injection solvent like DMSO or isopropanol before dilution. | |
| Inappropriate gradient. | Perform a scouting run with a broad gradient (e.g., 5-95% organic phase) to determine the approximate elution point. Then, run a shallower gradient around that point to improve resolution. | |
| Presence of Multiple Peaks Close Together | Presence of isomers or closely related impurities. | Optimize the HPLC gradient to be shallower, increasing the separation time. Consider using a different stationary phase or a different organic modifier in the mobile phase (e.g., isopropanol instead of acetonitrile). |
| Loss of Boc Protecting Group | Exposure to strong acidic conditions. | When using TFA in the mobile phase for RP-HPLC, keep the concentration low (≤ 0.1%). Neutralize the collected fractions immediately with a base like triethylamine if the Boc group needs to be retained for subsequent steps. Avoid prolonged exposure to acidic conditions during work-up and purification. |
Experimental Protocols
General Protocol for Two-Step Purification of S-Bis-(PEG4-Boc) Conjugated PROTACs
This protocol outlines a general approach. Specific conditions should be optimized for each individual PROTAC molecule.
Step 1: Initial Cleanup with Normal-Phase Flash Chromatography (for protected intermediates)
-
Objective: To remove polar impurities and unreacted starting materials from the protected PROTAC intermediate.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The gradient will depend on the polarity of the compound.
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent.
-
Load the sample onto the silica gel column.
-
Elute with the chosen mobile phase gradient.
-
Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Step 2: Final Purification by Preparative RP-HPLC
-
Objective: To achieve high purity of the final S-Bis-(PEG4-Boc) conjugated PROTAC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase.
-
Scouting Run: Inject a small amount of the sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the PROTAC.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point to improve resolution. For example, if the PROTAC elutes at 50% B, a new gradient could be 40% to 60% B over 30 minutes.
-
Fraction Collection: Collect fractions containing the purified PROTAC.
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Analysis and Work-up: Analyze the fractions by analytical HPLC or LC-MS. Combine the pure fractions and lyophilize to remove the solvent.
-
Quantitative Data Summary
Table 1: Recommended Starting Gradients for RP-HPLC Purification
| Run Type | Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Purpose |
| Scouting Run | 0-30 | 95 -> 5 | 5 -> 95 | To determine the approximate elution time of the PROTAC. |
| Optimized Run | 0-5 | 60 | 40 | To wash out early eluting impurities. |
| 5-35 | 60 -> 40 | 40 -> 60 | A shallower gradient around the expected elution point for better resolution. | |
| 35-40 | 40 -> 5 | 60 -> 95 | To elute any strongly bound impurities. | |
| 40-45 | 5 -> 95 | 95 -> 5 | To re-equilibrate the column. |
Note: These are example gradients and must be optimized for each specific PROTAC.
Visualizations
Caption: General purification workflow for S-Bis-(PEG4-Boc) conjugated PROTACs.
Caption: Troubleshooting logic for poor peak shape in RP-HPLC.
References
Technical Support Center: Overcoming Steric Hindrance in S-Bis-(PEG4-Boc) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for synthetic reactions involving S-Bis-(PEG4-Boc), a sterically demanding molecule. Due to the compound's specific nature and limited public data, this guide focuses on foundational strategies to overcome steric hindrance around a central thioether core, a challenge common to molecules with bulky substituents like PEG4-Boc arms.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in reactions with S-Bis-(PEG4-Boc)?
A1: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down due to the physical bulk of atoms or groups near the reactive site.[1] In the presumed structure of S-Bis-(PEG4-Boc), the central sulfur atom is flanked by two large tetraethylene glycol (PEG4) chains, each terminated with a bulky tert-butyloxycarbonyl (Boc) protecting group. These arms physically obstruct the path of incoming reagents, making it difficult for them to approach and react with the sulfur atom. This can lead to slow reaction rates, low yields, or complete reaction failure.[2][3]
Caption: Steric hindrance in S-Bis-(PEG4-Boc).
Q2: My reaction is showing low or no conversion. What are the initial troubleshooting steps?
A2: When a reaction stalls, a systematic approach is crucial.[4][5] First, confirm the purity and integrity of your starting materials and reagents, as impurities can inhibit the reaction. Ensure that all reaction conditions, such as temperature and atmosphere (if air or moisture sensitive), are correctly maintained. Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine if the reaction is slow or has stopped completely. If the reaction has stalled, consider incremental changes to the reaction conditions as outlined in the workflow below.
Caption: Troubleshooting workflow for low-yield reactions.
Q3: What are the key reaction parameters I can adjust to overcome steric hindrance?
A3: Several parameters can be modified:
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Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of anionic reagents and may better solvate transition states. In some cases, highly polar, protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote reactions with poor nucleophiles.
-
Reagent/Catalyst: Switching to a smaller, yet more reactive, reagent can be effective. Alternatively, utilizing a catalyst designed for sterically demanding substrates, such as specific palladium or nickel complexes for cross-coupling reactions, can dramatically improve yields.
Q4: When should I consider advanced techniques like microwave irradiation or high pressure?
A4: These techniques are valuable when conventional methods fail:
-
Microwave Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields, particularly for sterically hindered substrates.
-
High-Pressure Synthesis: Applying high pressure (5-20 kbar) can accelerate reactions that have a negative activation volume, which is common for bond-forming reactions where molecules come closer together. It is particularly effective at overcoming steric hindrance by forcing molecules into the necessary proximity for reaction.
Troubleshooting Guides
Problem 1: Poor Yield in the Oxidation of S-Bis-(PEG4-Boc) to its Sulfoxide
The oxidation of a sterically hindered thioether can be slow due to the difficulty of the oxidizing agent in accessing the sulfur atom.
Summary of Potential Solutions
| Possible Cause | Suggested Solution | Key Considerations |
| Steric Shielding of Sulfur | Use a smaller, more reactive oxidizing agent (e.g., m-CPBA, Oxone). | m-CPBA is highly effective but can be explosive; handle with care. Oxone is a safer alternative. |
| Low Reactivity | Increase the reaction temperature moderately. | Monitor for potential side reactions or decomposition of starting material or product. |
| Poor Solubility | Change to a more suitable solvent system (e.g., dichloromethane, acetonitrile). | Ensure all components are soluble at the reaction temperature. |
| Catalyst Inefficiency | Employ a metal catalyst known for oxidizing hindered thioethers. | Certain ligand-modified polyoxomolybdates have shown high efficiency. |
Detailed Experimental Protocol: Oxidation using m-CPBA
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve S-Bis-(PEG4-Boc) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise over 30 minutes. The slow addition helps to control the reaction exotherm.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour. If no significant progress is observed after 4 hours, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Low Conversion in Alkylation of S-Bis-(PEG4-Boc) with an Alkyl Halide
The nucleophilicity of the sulfur atom in S-Bis-(PEG4-Boc) is diminished by the steric bulk of the side chains, making S-alkylation challenging.
Summary of Potential Solutions
| Possible Cause | Suggested Solution | Key Considerations |
| Poor Nucleophilicity of Sulfur | Convert the thioether to a more reactive intermediate if applicable, or use a highly reactive alkylating agent. | Alkyl triflates or tosylates are much more reactive than alkyl bromides or iodides. |
| Inefficient Base | If a base is used to generate a thiolate in a related reaction, use a strong, non-nucleophilic base (e.g., DBU, phosphazene bases). | Ensures complete deprotonation without the base competing as a nucleophile. |
| Slow Reaction Rate | Increase the reaction temperature or consider microwave-assisted synthesis. | Microwave heating can significantly accelerate Sₙ2 reactions. |
| Solvent Effects | Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. | These solvents can accelerate Sₙ2 reactions by solvating the counter-ion. |
Detailed Experimental Protocol: Alkylation with an Alkyl Triflate
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve S-Bis-(PEG4-Boc) (1.0 eq) in anhydrous acetonitrile (0.1 M).
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Reagent Addition: Add the alkyl triflate (1.2 eq) to the solution at room temperature.
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Heating: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by LC-MS.
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Microwave Alternative: If the reaction is slow, consider using a microwave reactor. Set the temperature to 100-120 °C and run for 30-60 minutes, monitoring pressure.
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Workup: After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
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Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting sulfonium salt by recrystallization or column chromatography on a suitable stationary phase (e.g., neutral alumina).
Caption: General reaction scheme for thioether oxidation.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[4][] An optimal linker length allows for the formation of a stable and productive ternary complex (POI:PROTAC:E3 ligase). If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both proteins. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Therefore, fine-tuning the linker length is a crucial step in PROTAC design.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine, piperidine, or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility and cell permeability, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes (PROTAC:POI or PROTAC:E3 ligase) that are non-productive for degradation, rather than the desired ternary complex. This leads to a bell-shaped dose-response curve.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target. The linker's properties significantly influence a PROTAC's overall physicochemical characteristics.
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be capable of efficiently ubiquitinating the target protein.
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.
-
Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
-
Modify the linker composition. Introducing more hydrophilic or rigid elements into the linker can alter the physicochemical properties and potentially improve cell permeability or lead to a more productive ternary complex.
-
Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
-
Confirm E3 ligase expression. Verify that the chosen E3 ligase (e.g., Cereblon or VHL) is expressed in your cell model using techniques like Western blotting or qPCR.
Problem 2: I am observing a "hook effect" in my dose-response experiments.
A hook effect, characterized by decreased degradation at high PROTAC concentrations, indicates that binary complex formation is outcompeting ternary complex formation.
Solutions:
-
Perform a wide dose-response experiment. Test your PROTAC over a broad range of concentrations, including very low and very high concentrations, to clearly define the bell-shaped curve. This will help identify the optimal concentration range for maximal degradation.
-
Optimize the linker. An inefficient linker can exacerbate the hook effect. Re-evaluating the linker length and composition may lead to a PROTAC that more readily forms the ternary complex.
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50/Dmax) | Reference |
| Estrogen Receptor (ER) | Unspecified | Unspecified | 9 | Moderate Degradation | |
| Estrogen Receptor (ER) | Unspecified | Unspecified | 12 | Good Degradation | |
| Estrogen Receptor (ER) | Unspecified | Unspecified | 16 | Optimal Degradation | |
| Estrogen Receptor (ER) | Unspecified | Unspecified | 19 | Reduced Degradation | |
| Estrogen Receptor (ER) | Unspecified | Unspecified | 21 | Poor Degradation | |
| p38α | CRBN | Alkyl/Amino Alkyl | < 15 | Poor Degradation | |
| p38α | CRBN | Alkyl/Amino Alkyl | 15-17 | Optimal Degradation | |
| p38α | CRBN | Alkyl/Amino Alkyl | 20 | Good Degradation |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein in response to PROTAC treatment.
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Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of your PROTAC variants or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples for loading by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system. To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general methodology for assessing the formation of the POI:PROTAC:E3 ligase ternary complex using SPR.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the complex formation.
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of a PROTAC on cell viability, which can be correlated with target protein degradation for proteins essential for cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture media. Remove the old media from the cells and add the media containing the different PROTAC concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, CCK-8). Follow the manufacturer's instructions to measure cell viability, which is typically done by reading luminescence or absorbance on a plate reader.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
Caption: Troubleshooting Poor PROTAC Degradation.
References
Validation & Comparative
Validating Ternary Complex Formation: A Comparative Guide to S-Bis-(PEG4-Boc) PROTACs
For researchers, scientists, and drug development professionals, the successful design and validation of Proteolysis Targeting Chimeras (PROTACs) hinge on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The choice of the linker connecting the target-binding and E3-recruiting moieties is a critical determinant of this interaction. This guide provides a comparative analysis of PROTACs synthesized with the S-Bis-(PEG4-Boc) linker and other common linker types, supported by experimental data and detailed protocols for validating ternary complex formation.
The S-Bis-(PEG4-Boc) linker is a polyethylene glycol (PEG)-based linker that has gained attention in PROTAC design. Its flexible nature and hydrophilic properties can enhance the solubility and cell permeability of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting groups on this linker allow for a modular and controlled synthesis strategy, enabling the sequential attachment of the E3 ligase and target protein ligands.
Comparative Analysis of PROTAC Linkers
The efficacy of a PROTAC is fundamentally linked to the stability and conformation of the ternary complex it induces. The linker's length, rigidity, and composition play a pivotal role in this process. While flexible linkers like PEG chains offer synthetic convenience, more rigid structures can pre-organize the binding moieties for a more favorable interaction.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Experimental Data |
| S-Bis-(PEG4-Boc) (PEG-based) | Flexible, hydrophilic, Boc-protected for modular synthesis. | Improved solubility and cell permeability. Synthetic tractability. | Can lead to overly flexible PROTACs, potentially high conformational entropy cost for ternary complex formation. | While specific public data for S-Bis-(PEG4-Boc) is limited, PEG-based linkers in well-characterized PROTACs like MT802 have demonstrated potent degradation of target proteins (e.g., BTK) at low nanomolar concentrations[1]. |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically straightforward and widely used in early PROTAC designs. | Can lead to poor solubility and non-specific binding due to hydrophobicity. | PROTACs with alkyl linkers have shown variable efficacy. For instance, in a series of BRD4-degrading PROTACs, the length of the alkyl chain significantly impacted degradation potency[2]. |
| Rigid Linkers (e.g., containing aromatic or cyclic moieties) | Constrained conformation. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to higher cooperativity and selectivity. | Can be synthetically more challenging. A suboptimal rigid linker can prevent ternary complex formation. | Structure-based design of PROTACs with rigid linkers has led to highly selective degraders, as demonstrated by the development of AT1, a selective BRD4 degrader[3]. |
Experimental Validation of Ternary Complex Formation
A multi-faceted approach employing both biophysical and cellular assays is crucial for comprehensively validating PROTAC-mediated ternary complex formation.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and thermodynamics of the binary and ternary complexes.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful techniques for measuring real-time binding kinetics and affinities.[4][5] Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding events, including enthalpy and entropy, and is considered the gold standard for measuring binding affinity and cooperativity in solution.
Table 1: Comparison of Biophysical Assays for Ternary Complex Validation
| Assay | Principle | Key Parameters Measured | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Affinity (KD), Kinetics (kon, koff) | Medium to High | Low |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High |
| Biolayer Interferometry (BLI) | Change in interference pattern of light reflected from a biosensor tip. | Affinity (KD), Kinetics (kon, koff) | High | Low |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL or Cereblon) to a sensor chip.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).
-
Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the target protein. Inject this mixture over the immobilized E3 ligase to measure the ternary complex formation and determine its affinity (KD_ternary).
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity of the PROTAC for the E3 ligase to the ternary affinity (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, suggesting that the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
Cellular Assays
Cell-based assays are essential to confirm that the ternary complex forms in a physiological environment and leads to the desired downstream effect of target protein degradation.
Western Blotting is a standard method to quantify the extent of target protein degradation. The potency of a PROTAC is often reported as the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
HiBiT/NanoBRET Assays are luminescence-based methods that allow for the real-time, quantitative measurement of protein levels in live cells, providing a high-throughput alternative to Western blotting for determining DC50 and Dmax values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to detect the formation of the ternary complex directly within the cellular environment.
Experimental Protocol: Western Blot for Measuring Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-response curve of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative protein levels. The DC50 and Dmax values are then calculated from the dose-response curve.
Logical Workflow for PROTAC Validation
The validation of a novel PROTAC, including those synthesized with an S-Bis-(PEG4-Boc) linker, follows a logical progression from initial synthesis to in-depth cellular characterization.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
The Great PROTAC Linker Debate: S-Bis-(PEG4-Boc) vs. Alkyl Linkers in the Quest for Optimal Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) is a molecular chess game where every move, particularly the choice of linker, can dictate success or failure. This guide provides an in-depth comparison of S-Bis-(PEG4-Boc), a polyethylene glycol (PEG)-based linker, and traditional alkyl linkers, offering a critical analysis of their impact on PROTAC efficiency, supported by experimental data and detailed protocols.
The linker in a PROTAC is far more than a simple tether; it is a critical determinant of the molecule's overall efficacy.[1] Its length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ubiquitin ligase.[1][2] An optimal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein, while also imparting favorable drug-like properties to the PROTAC molecule.[1][3]
This guide will delve into the comparative advantages and disadvantages of two commonly employed linker classes: the hydrophilic S-Bis-(PEG4-Boc) and the hydrophobic alkyl linkers.
At a Glance: Key Differences and Performance Metrics
The choice between a PEG-based linker like S-Bis-(PEG4-Boc) and a conventional alkyl linker can significantly impact the degradation efficiency of a PROTAC, which is primarily assessed by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Impact on PROTAC Efficiency (General Trends) |
| S-Bis-(PEG4-Boc) (PEG-based) | Composed of repeating ethylene glycol units, hydrophilic. | Enhances aqueous solubility and cell permeability. Can improve oral absorption. Offers good biocompatibility and allows for versatile modifications. | May have reduced metabolic stability in vivo compared to alkyl linkers. Can be more challenging and costly to synthesize. | Can lead to improved potency (lower DC50) and efficacy (higher Dmax) due to better solubility and ternary complex geometry. However, in some cases, the incorporation of oxygen atoms in place of CH2 groups has been shown to inhibit PROTAC activity. |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | Synthetically accessible and chemically stable. Length can be systematically varied. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake. May lead to non-specific binding. | The flexibility of long alkyl chains can be crucial for finding a potent compound by allowing the PROTAC to adopt a suitable conformation for productive ternary complex formation. However, their hydrophobicity can negatively impact overall performance. |
Delving Deeper: The "Why" Behind the "What"
The superiority of one linker type over another is not absolute and is highly dependent on the specific target protein and E3 ligase pair. However, some general principles can guide the selection process.
PEG linkers, such as those derived from S-Bis-(PEG4-Boc), introduce hydrophilicity, which can be a significant advantage for PROTACs that are often large molecules with poor solubility. Improved solubility can lead to better cell permeability and bioavailability, ultimately enhancing the PROTAC's ability to reach its intracellular target. The flexible nature of the PEG chain can also provide the necessary conformational freedom for the PROTAC to orient the target protein and E3 ligase optimally for ubiquitination.
Conversely, alkyl linkers, while synthetically straightforward, are inherently hydrophobic. This can lead to poor aqueous solubility and may cause the PROTAC to aggregate or bind non-specifically to other proteins. However, the conformational flexibility of alkyl chains can be advantageous, and in some cases, a certain degree of hydrophobicity might be beneficial for membrane translocation.
It is a common strategy in PROTAC development to synthesize a library of compounds with varying linker lengths and compositions to empirically determine the optimal design.
Visualizing the Process: From Mechanism to Measurement
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficiency.
Caption: The PROTAC Mechanism of Action.
Caption: Workflow for Comparing PROTAC Linker Efficiency.
Experimental Protocols: A Guide to Practice
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: General Synthesis of a PROTAC using S-Bis-(PEG4-Boc) or an Alkyl Linker
This protocol outlines a general two-step synthesis involving the conjugation of the linker to the E3 ligase ligand and subsequently to the target protein ligand.
Materials:
-
S-Bis-(PEG4-Boc) or desired alkyl linker with appropriate functional groups
-
E3 ligase ligand (e.g., pomalidomide derivative with a free amine or hydroxyl group)
-
Target protein ligand (e.g., JQ1 derivative with a free amine or hydroxyl group)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, K2CO3)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Silica gel for column chromatography
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) and the linker (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection (for S-Bis-(PEG4-Boc))
-
Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.
Step 3: Conjugation to Target Protein Ligand
-
Follow a similar procedure as in Step 1, using the product from Step 1 (for alkyl linkers) or Step 2 (for S-Bis-(PEG4-Boc)) and the target protein ligand.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV-4-11 for FLT3)
-
Cell culture medium and supplements
-
PROTACs with S-Bis-(PEG4-Boc) and alkyl linkers
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubate the cells with the PROTACs for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of remaining target protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion: A Tale of Two Linkers
The choice between S-Bis-(PEG4-Boc) and alkyl linkers is a critical decision in PROTAC design, with significant implications for the final compound's efficacy. While alkyl linkers offer synthetic simplicity and flexibility, their inherent hydrophobicity can pose challenges. PEG-based linkers like S-Bis-(PEG4-Boc) can confer advantageous physicochemical properties, such as enhanced solubility and permeability, which often translate to improved degradation potency and efficacy.
Ultimately, the optimal linker is target- and system-dependent, and an empirical approach involving the synthesis and evaluation of a diverse set of linkers is often necessary to identify the most effective PROTAC candidate. The protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their pursuit of novel and potent protein degraders.
References
The Balancing Act: A Comparative Guide to S-Bis-(PEG4-Boc) and Longer PEG Linkers in Protein Degradation Studies
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a constant exercise in optimization. A critical, and often decisive, component in this endeavor is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. Among the plethora of linker options, polyethylene glycol (PEG) chains are favored for their hydrophilicity and tunable length. This guide provides an objective comparison of the widely used S-Bis-(PEG4-Boc) linker and its longer PEG counterparts, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a non-productive complex.[2]
This guide will delve into the comparative performance of PROTACs synthesized with S-Bis-(PEG4-Boc) versus those with longer PEG chains, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize representative data comparing the performance of PROTACs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
This table presents a synthesized comparison of a hypothetical series of PROTACs targeting BRD4, composed of the inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.[3]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
This table summarizes experimental data from a study on TBK1-targeting PROTACs, illustrating the necessity of a minimum linker length for degradation.[4]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Cellular Permeability and Target Engagement of BRD4-targeting PROTACs
Cellular permeability is a critical factor for PROTAC efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess this. Target engagement can be measured using techniques like the NanoBRET assay.
| Linker | PAMPA (10⁻⁶ cm/s) | NanoBRET Target Engagement (IC50, nM) |
| PEG3 | 2.5 | 35 |
| PEG4 | 3.8 | 18 |
| PEG5 | 4.5 | 12 |
| PEG6 | 3.2 | 25 |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC using a PEG4 Linker
This protocol describes a representative synthesis of a BRD4-targeting PROTAC using a PEG4 linker, with JQ1 as the BRD4 binder and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Step 1: Synthesis of JQ1-Linker Intermediate
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a suitable Boc-protected amine-PEG4-acid linker (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine intermediate is used in the next step without further purification.
Step 3: Final Coupling with Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines the steps to measure the binding affinity and kinetics of PROTAC-induced ternary complex formation.
-
Surface Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Pre-incubate a fixed, near-saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.
Protocol 4: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Assay Setup:
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (B-A Papp / A-B Papp) can be determined to assess the involvement of active transporters.
Mandatory Visualization
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The choice of linker is a critical determinant of PROTAC performance. While S-Bis-(PEG4-Boc) provides a common starting point, systematic evaluation of longer PEG linkers is often necessary to achieve optimal degradation efficacy. The representative data presented in this guide highlights that a subtle change in linker length can significantly impact DC50, Dmax, and cell permeability. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
Confirming the In Vitro Activity of PROTACs: A Comparative Guide
Researchers in the field of targeted protein degradation require robust and reproducible methods to validate the efficacy of novel Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of essential in vitro assays to confirm the activity of a PROTAC, using a representative molecule incorporating a PEG-based linker as an example. The principles and protocols described herein are broadly applicable to other PROTAC molecules.
At the core of PROTAC technology is the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The following sections detail the key experimental assays to dissect and confirm this sequence of events.
Mechanism of Action of a PROTAC
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This design facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the cell's ubiquitin-proteasome system.[1][2][][][]
Caption: General mechanism of action for a PROTAC molecule.
Key In Vitro Assays for PROTAC Activity
A stepwise approach is recommended to validate the mechanism of action of a PROTAC. This involves confirming target protein degradation, demonstrating the formation of the crucial ternary complex, and verifying the ubiquitination of the target protein.
Target Protein Degradation Assay: Western Blotting
The most direct method to measure PROTAC efficacy is to quantify the reduction in the target protein levels within cells. Western blotting is a widely used technique for this purpose, allowing for the determination of key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Experimental Workflow: Western Blot for PROTAC-Induced Degradation
Caption: Workflow for Western Blotting to assess PROTAC-induced protein degradation.
Table 1: Comparison of Degradation Potency (Hypothetical Data)
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| PROTAC A (with S-Bis-(PEG4-Boc) linker) | Protein X | Cereblon | 25 | >95 |
| Alternative PROTAC B (Alkyl Linker) | Protein X | Cereblon | 150 | 85 |
| Negative Control (Inactive Epimer) | Protein X | Cereblon | >10,000 | <10 |
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
The formation of the ternary complex is a prerequisite for PROTAC-mediated protein degradation. Co-immunoprecipitation (Co-IP) is a key technique to confirm this interaction in a cellular context. In this assay, an antibody against the E3 ligase is used to pull down the ligase and any associated proteins. The presence of the target protein in the immunoprecipitated complex, specifically in the presence of the PROTAC, demonstrates the formation of the ternary complex.
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow to detect ternary complex formation.
Target Protein Ubiquitination Assay
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated. This can be achieved by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.
Table 2: Comparison of Ubiquitination Assays
| Assay Method | Principle | Throughput | Advantages | Disadvantages |
| Immunoprecipitation-Western Blot | IP of the target protein followed by Western blotting with an anti-ubiquitin antibody. | Low | Direct, endogenous protein detection. | Semi-quantitative, low throughput. |
| ELISA-based (e.g., DELFIA) | Sandwich ELISA format to capture the target protein and detect ubiquitination using a labeled antibody. | High | Quantitative, high throughput. | Requires specific antibody pairs. |
| AlphaLISA | Proximity-based assay where donor and acceptor beads generate a signal when brought together on the ubiquitinated target protein. | High | Homogeneous (no-wash), sensitive, quantitative. | Requires specific reagents and instrumentation. |
| NanoBRET™ | Bioluminescence resonance energy transfer to detect proximity between a HiBiT-tagged target protein and a HaloTag®-ubiquitin fusion in live cells. | High | Real-time kinetics in live cells. | Requires genetic modification of cells. |
Detailed Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply a chemiluminescent substrate. Capture the signal using an imaging system and quantify the band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer. Clarify the lysate by centrifugation.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. To the pre-cleared lysate, add 2-5 µg of an antibody against the recruited E3 ligase (or an IgG control). Incubate overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing and Elution: Pellet the beads and wash several times with lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples and an input control. Probe the membrane with primary antibodies against the target protein and the E3 ligase.
Protocol 3: Immunoprecipitation-Western Blot for Ubiquitination
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (MG132) as described for Co-IP. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target protein.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1). A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.
References
A Comparative Guide to Mass Spectrometry Methods for Characterizing S-Bis-(PEG4-Boc) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of S-Bis-(PEG4-Boc) conjugates is critical for ensuring product quality, defining structure-activity relationships, and meeting regulatory requirements. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled insights into molecular weight, purity, and structural integrity. This guide provides an objective comparison of common mass spectrometry methods for the characterization of S-Bis-(PEG4-Boc) conjugates, supported by generalized experimental protocols and performance data.
Introduction to S-Bis-(PEG4-Boc) Conjugate Analysis
S-Bis-(PEG4-Boc) is a chemical compound containing two tert-Butyloxycarbonyl (Boc) protected amine groups connected by a short polyethylene glycol (PEG) chain. The characterization of such molecules presents unique challenges due to the potential for heterogeneity and the specific ionization and fragmentation behavior of the PEG moiety. Mass spectrometry offers a suite of tools to address these challenges, each with distinct advantages and limitations. The primary goals of MS analysis for these conjugates are to confirm the molecular weight of the intact molecule, identify any impurities or byproducts, and, if necessary, elucidate the structure through fragmentation analysis.
Experimental and Analytical Workflow
The general workflow for the mass spectrometric analysis of S-Bis-(PEG4-Boc) conjugates involves several key stages, from sample preparation to data interpretation. The choice of ionization source and mass analyzer will dictate the specific experimental conditions.
Caption: General workflow for mass spectrometry analysis of S-Bis-(PEG4-Boc) conjugates.
Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is contingent on the specific analytical requirements, such as the need for high resolution, mass accuracy, or tandem MS capabilities for structural elucidation. For decades, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) has been a primary method for analyzing PEGylated compounds.[1] However, the trend is shifting towards liquid chromatography coupled with mass spectrometry (LC-MS) for more comprehensive analysis.[1]
| Parameter | MALDI-TOF | ESI-Q-TOF | ESI-Orbitrap |
| Typical Resolution | 10,000 - 40,000 | 20,000 - 60,000 | 60,000 - >240,000 |
| Mass Accuracy | 10 - 100 ppm | 2 - 5 ppm | <1 - 3 ppm |
| Ionization | Soft, primarily singly charged ions | Soft, multiple charging | Soft, multiple charging |
| Throughput | High | Medium to High (with LC) | Medium to High (with LC) |
| Coupling to LC | Offline | Online | Online |
| MS/MS Capability | Yes (TOF/TOF or PSD) | Yes (CID, HCD) | Yes (CID, HCD) |
| Strengths | - Rapid analysis of simple mixtures- Tolerant to some salts- Primarily singly charged ions simplify spectra[2] | - High resolution and mass accuracy- Easily coupled to LC for separation[3]- Efficient MS/MS fragmentation | - Very high resolution and mass accuracy- Excellent for resolving complex mixtures and isotopic patterns- High sensitivity |
| Limitations | - Lower resolution than ESI methods- Potential for analyte fragmentation- Difficulty in coupling directly to LC | - Can produce complex spectra due to multiple charging[1]- Ion suppression effects | - Higher instrument cost- Slower scan speed at highest resolution |
Detailed Experimental Protocols
The following are generalized protocols. Optimization is recommended for specific instruments and sample characteristics.
MALDI-TOF Mass Spectrometry Protocol
This protocol is suitable for rapid molecular weight determination of S-Bis-(PEG4-Boc) conjugates.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the S-Bis-(PEG4-Boc) conjugate in a 50:50 acetonitrile:water solution.
-
Prepare a matrix solution. For molecules in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) is a common choice.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive reflector mode. The reflector mode provides higher resolution.
-
Optimize the laser power to achieve a good signal-to-noise ratio without inducing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum should show a dominant peak corresponding to the [M+Na]+ or [M+K]+ adduct of the S-Bis-(PEG4-Boc) conjugate, as PEGylated compounds have a high affinity for alkali metal ions.
-
Calculate the molecular weight based on the observed mass-to-charge ratio (m/z).
-
LC-ESI-MS (Q-TOF or Orbitrap) Protocol
This method is ideal for analyzing the purity of the conjugate and for structural elucidation via MS/MS.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL of a ~100 µg/mL sample solution.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: A range encompassing the expected m/z of the singly and doubly charged species (e.g., m/z 200-1500).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize based on instrument manufacturer's recommendations (e.g., 120-150 °C).
-
Data-Dependent MS/MS:
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Optimize to achieve a good fragmentation pattern. A stepped collision energy can be beneficial.
-
-
-
Data Analysis:
-
The MS1 spectrum will likely show multiple charged species of the parent molecule. Deconvolution software can be used to determine the zero-charge mass.
-
The MS/MS spectrum will show characteristic fragmentation of the PEG backbone (loss of 44 Da units) and cleavage at the Boc protecting groups and the central sulfide linkage. This fragmentation pattern can be used to confirm the structure of the conjugate. A combination of in-source fragmentation and CID-MS/MS can be a powerful tool for elucidating PEGylation sites in more complex molecules.
-
Advanced Considerations
For complex mixtures or to reduce spectral complexity from multiple charging in ESI-MS, several strategies can be employed:
-
Charge Reduction: Post-column addition of amines like triethylamine can help to reduce the charge state of the ions, simplifying the resulting mass spectrum.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase before mass analysis, which can help to resolve isomeric or isobaric species.
Conclusion
The characterization of S-Bis-(PEG4-Boc) conjugates can be effectively achieved using a variety of mass spectrometry techniques. MALDI-TOF offers a rapid method for molecular weight confirmation, making it suitable for high-throughput screening. For more in-depth analysis, including purity assessment and structural elucidation, LC-ESI-MS on a high-resolution instrument like a Q-TOF or Orbitrap is the preferred method. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate mass spectrometry strategy for their analytical needs.
References
Assessing S-Bis-(PEG4-Boc) in PROTACs: A Comparative Guide to Enhancing Cell Permeability
For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this challenge. This guide provides a comparative analysis of S-Bis-(PEG4-Boc), a branched polyethylene glycol (PEG)-based linker, against other common linker classes, supported by experimental data to inform rational PROTAC design.
The Role of Linker Composition in PROTAC Permeability
The choice of linker can dramatically influence a PROTAC's ability to adopt conformations amenable to passive diffusion across the lipid bilayer. Key linker classes include flexible chains, such as alkyl and PEG linkers, and more constrained systems like rigid and macrocyclic linkers.
S-Bis-(PEG4-Boc) and Flexible PEG Linkers
S-Bis-(PEG4-Boc) is a branched PEG linker. PEG linkers are widely used to enhance the solubility of PROTACs.[] However, the impact of PEGylation on cell permeability is complex. While increased solubility can be advantageous, longer or more polar PEG chains can also hinder membrane crossing.[4]
dot
Caption: Overview of PROTAC linker classes and their influence on cell permeability.
Comparative Analysis of PROTAC Linker Permeability
The following tables summarize experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays for PROTACs with different linker types. These assays are standard methods for evaluating the passive and active transport of molecules across membranes, respectively.
Table 1: PAMPA Permeability Data for PROTACs with Different Linkers
| Linker Type | PROTAC Example | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PEG Linker | |||
| 1-unit PEG | 0.005 | ||
| 2-unit PEG | 0.6 | ||
| 3-unit PEG | 0.03 | ||
| 4-unit PEG | < 0.01 | ||
| Alkyl Linker | C3 alkyl | 0.002 | |
| Rigid Linker | Piperidine-containing | Generally improved permeability (qualitative) | |
| Amide-to-Ester Substitution | MZ1 (amide) | < 0.1 | |
| OMZ1 (ester) | 0.3 | ||
| ARV-771 (amide) | 0.2 | ||
| OARV-771 (ester) | 0.3 | ||
| AB2 (amide) | < 0.1 | ||
| OAB2 (ester) | 0.6 |
Note: Data for S-Bis-(PEG4-Boc) is not available. The data presented for PEG linkers are for linear chains of varying lengths.
Table 2: Caco-2 Permeability Data for a PROTAC with a PEG Linker
| PROTAC | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| PROTAC 14 (PEG-linker) | A to B | 1.7 | 8.4 | |
| B to A | 14.1 | |||
| PROTAC 20d (PEG-linker) | A to B | < 1.0 | > 12 | |
| B to A | 8.6 |
A-B: Apical to Basolateral (models absorption); B-A: Basolateral to Apical (models efflux)
The data suggests that for linear PEG linkers, there is an optimal length for permeability, with both very short and long chains showing reduced permeability. In one study, a short alkyl linker demonstrated lower permeability than a 1-unit PEG linker. The substitution of an amide bond with an ester in the linker has been shown to significantly increase permeability. Rigid linkers containing piperidine or piperazine moieties are reported to enhance cell permeability, potentially by reducing the conformational flexibility and polar surface area of the PROTAC. Macrocyclization of the linker is another strategy that has been proposed to improve permeability by pre-organizing the molecule into a more membrane-compatible conformation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds.
dot
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of Plates: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane. A donor plate is filled with the PROTAC solution, and an acceptor plate is filled with a buffer solution.
-
Assay Assembly and Incubation: The filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification and Analysis: After incubation, the plates are separated, and the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
References
Navigating Off-Target Effects: A Comparative Guide to S-Bis-(PEG4-Boc) PROTACs Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality for eliminating disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy and specificity. This guide provides a comparative analysis of off-target protein degradation for PROTACs synthesized with the S-Bis-(PEG4-Boc) linker, a flexible polyethylene glycol (PEG)-based linker. Due to the limited availability of public data on specific PROTACs utilizing this exact linker, this guide presents a framework for analysis using illustrative data and established methodologies.
Understanding Off-Target Effects in PROTACs
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[1][2] However, the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase can sometimes lead to the degradation of unintended proteins, known as off-target effects.[2] These effects can arise from several factors, including the promiscuity of the target-binding ligand, the E3 ligase ligand, or suboptimal linker properties that may facilitate the formation of unproductive or alternative ternary complexes. Comprehensive off-target analysis is therefore crucial for the development of safe and effective PROTAC therapeutics.
Quantitative Analysis of Protein Degradation
Global quantitative proteomics, typically employing mass spectrometry, is the gold standard for assessing the on-target and off-target effects of PROTACs.[3][4] This approach allows for the unbiased and simultaneous quantification of thousands of proteins in a cellular context.
Table 1: Illustrative On-Target and Off-Target Degradation Profile of a Hypothetical S-Bis-(PEG4-Boc) PROTAC (PROTAC-X)
| Protein | Function | On-Target/Off-Target | DC50 (nM) | Dmax (%) |
| Target Protein A | Kinase | On-Target | 10 | 95 |
| Protein B | Kinase (related) | Off-Target | 150 | 60 |
| Protein C | Transcription Factor | Off-Target | 500 | 45 |
| Protein D | Structural Protein | Off-Target | >1000 | <10 |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation. Data is illustrative and not based on a specific real-world PROTAC.
Table 2: Comparison of a Hypothetical S-Bis-(PEG4-Boc) PROTAC with an Alternative Linker PROTAC
| Feature | PROTAC-X (S-Bis-(PEG4-Boc) Linker) | PROTAC-Y (Alkyl C8 Linker) |
| On-Target DC50 (nM) | 10 | 15 |
| Number of Off-Targets (Degradation >50%) | 2 | 5 |
| Selectivity (Off-Target DC50 / On-Target DC50) | 15x (for Protein B) | 8x (for nearest off-target) |
| Solubility | High | Moderate |
Data is illustrative and intended for comparative purposes only.
Experimental Protocols
A robust assessment of off-target protein degradation involves a systematic workflow.
Global Proteomic Profiling by Mass Spectrometry
Objective: To identify and quantify all proteins that are degraded upon treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture relevant human cell lines and treat with a dose-response of the S-Bis-(PEG4-Boc) PROTAC and vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse to extract total protein.
-
Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with unique isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify the peptides.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance across the different treatment groups.
Western Blotting for Target Validation
Objective: To confirm the degradation of the on-target protein and selected off-target candidates identified by proteomics.
Methodology:
-
Cell Culture and Treatment: Treat cells as described for the proteomics experiment.
-
Protein Extraction and Quantification: Extract total protein and determine the concentration.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and suspected off-target proteins, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for off-target analysis, and the logic of data comparison.
References
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide to PEG-Based Degraders
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. Among the diverse array of linker types, polyethylene glycol (PEG)-based linkers, such as the commercially available S-Bis-(PEG4-Boc), have gained prominence for their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs utilizing PEG-based linkers, contrasting them with other linker types and providing supporting experimental data and methodologies.
The heterobifunctional nature of PROTACs necessitates a linker that can optimally orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, leading to ubiquitination and subsequent degradation of the target protein.[1] The length, composition, and rigidity of the linker profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] PEG linkers, composed of repeating ethylene glycol units, are particularly advantageous due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] Statistics indicate that approximately 55% of reported PROTACs utilize PEG linkers, often in combination with alkyl chains.[1]
Case Study: BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology. Several successful PROTACs have been developed to degrade BRD4, and the linker plays a crucial role in their performance.
One of the most well-characterized BRD4-targeting PROTACs is MZ1. It utilizes a PEG-based linker to connect the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand. The PEG linker in MZ1 makes crucial van der Waals interactions with the BC loop of BRD4's second bromodomain (BD2) and forms a hydrogen bond with a BD2-specific residue, contributing to the formation of a stable and cooperative ternary complex. In contrast, ARV-825 and dBET1, which also target BRD4, employ different E3 ligases and possess distinct linker structures, leading to the efficient degradation of BRD2 and BRD3 in addition to BRD4.
Studies on CRBN-recruiting, BRD4-targeting PROTACs have shown that a linker length of 10 to 12 atoms, regardless of whether it is a hydrocarbon or PEG composition, favors degradation efficiency.
Case Study: BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. The development of BTK-targeting PROTACs has also highlighted the significance of linker optimization. In a series of BTK degraders, it was observed that PROTACs with longer linkers (≥ 4 PEG units) retained binding affinity for both BTK and the Cereblon (CRBN) E3 ligase, whereas those with shorter linkers showed impaired binding. However, these longer-linker PROTACs, while still potent, lacked positive cooperativity in ternary complex formation, possibly due to the entropic cost of reduced flexibility.
In another study, a series of BTK PROTACs based on the selective inhibitor GDC-0853 and the CRBN ligand pomalidomide were synthesized with varying linkers. The degradation potency generally improved as the linker length decreased, with the most potent degrader, PTD10 (DC50 of 0.5 nM), possessing the shortest linker. This suggests that an optimal linker geometry for ternary complex formation and ubiquitin transfer was achieved with this shorter linker.
Comparison of Linker Types
The choice of linker extends beyond PEG-based structures, with alkyl chains and more rigid linkers offering alternative properties.
| Linker Type | Advantages | Disadvantages | Representative PROTACs |
| PEG Linkers | Hydrophilic, improves solubility and cell permeability, biocompatible, tunable length. | Can be metabolically less stable than alkyl linkers, may be more costly to synthesize. | MZ1 (BRD4), various BTK degraders. |
| Alkyl Linkers | Synthetically accessible, high degree of flexibility. | Generally hydrophobic, which can limit solubility. | Early PROTACs, often used in combination with PEG. |
| Rigid Linkers | Conformational constraints can pre-organize the PROTAC for bioactivity, potentially leading to higher potency and enhanced metabolic stability. | Less flexible, which may hinder the formation of a productive ternary complex. | PROTACs incorporating piperazine, piperidine, or aromatic rings. |
Experimental Data Summary
The following table summarizes key performance data for representative PROTACs discussed in the case studies.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VHL | PEG-based | ~10-100 nM | >90% | HeLa |
| ARV-825 | BRD4/2/3 | CRBN | Mixed | <1 nM | >95% | RS4;11 |
| PTD10 | BTK | CRBN | Alkyl/PEG | 0.5 nM | >90% | MOLM-14 |
| MT-802 | BTK | CRBN | PEG-based | ~12 nM | >99% | Ramos |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Once adhered, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature the samples, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Biophysical Assays for Ternary Complex Characterization
Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to characterize the formation and stability of the PROTAC-induced ternary complex.
-
General Principle: These methods measure the binding affinities between the PROTAC, the target protein, and the E3 ligase, providing insights into the cooperativity of ternary complex formation. A positive cooperativity value (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, which is often a hallmark of an effective PROTAC.
Visualizing PROTAC Mechanisms and Workflows
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A flowchart outlining the key steps of a Western blot experiment to assess PROTAC efficacy.
Caption: A diagram showing the influence of linker properties on the overall performance of a PROTAC.
References
Safety Operating Guide
Proper Disposal of S-Bis-(PEG4-Boc): A Guide for Laboratory Professionals
For immediate reference, treat S-Bis-(PEG4-Boc) as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams. This guide provides comprehensive procedures for the safe handling and disposal of S-Bis-(PEG4-Boc), ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle S-Bis-(PEG4-Boc) with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling of S-Bis-(PEG4-Boc), including weighing and transferring, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
II. Spill and Leak Management
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent wider contamination.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spread of the spill using appropriate absorbent materials for liquids or by carefully containing powders.
-
Collect: Carefully sweep up solid material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Package: Place all contaminated materials, including the spilled substance and cleanup materials, into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) department about the spill.
III. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of S-Bis-(PEG4-Boc) is through your institution's designated hazardous waste management program.
-
Waste Identification: S-Bis-(PEG4-Boc) should be classified as a chemical hazardous waste. While Polyethylene Glycol (PEG) itself is generally considered biodegradable, the presence of the Boc (tert-butoxycarbonyl) protecting groups and the overall structure of the molecule necessitate cautious disposal. A similar compound, NH-bis(PEG4-Boc), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, an equivalent level of precaution must be taken.
-
Containerization:
-
Collect all waste S-Bis-(PEG4-Boc), including pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid to prevent leaks or spills. Plastic containers are often preferred to minimize the risk of breakage[2].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[2].
-
The label must include the full chemical name: "S-Bis-(PEG4-Boc)". Avoid using abbreviations or chemical formulas[2].
-
Indicate the approximate quantity of the waste and the date when the first item of waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].
-
The SAA must be at or near the point of waste generation.
-
Segregate the waste container from incompatible materials, such as strong acids and oxidizing agents. The Boc group is sensitive to acidic conditions, which could lead to degradation and the generation of flammable isobutylene gas.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service to schedule a pickup for the hazardous waste container.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Empty Containers:
-
Empty containers that previously held S-Bis-(PEG4-Boc) should be treated as hazardous waste as they may contain residual product. These containers should be disposed of in the same manner as the chemical waste itself and should not be reused.
IV. Quantitative Data Summary
While specific quantitative disposal limits for S-Bis-(PEG4-Boc) are not available, general guidelines for laboratory hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | |
| Storage Time Limit in SAA | Up to 12 months (provided accumulation limits are not exceeded) |
Note: While S-Bis-(PEG4-Boc) may not be officially listed as "acutely toxic," it is best practice to minimize accumulation and arrange for regular disposal.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of S-Bis-(PEG4-Boc).
Caption: Disposal workflow for S-Bis-(PEG4-Boc).
References
Essential Safety and Handling of S-Bis-(PEG4-Boc) for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential safety and logistical information for S-Bis-(PEG4-Boc), a bifunctional PEG linker. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on safety data for structurally similar compounds and general best practices for laboratory chemical hygiene.
Personal Protective Equipment (PPE)
When handling S-Bis-(PEG4-Boc), it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be inspected before use and changed frequently. |
| Body Protection | Impervious clothing | A standard laboratory coat is required. For larger quantities or when there is a risk of significant splashing, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of S-Bis-(PEG4-Boc) and to prevent accidental exposure or contamination.
Handling Protocol
-
Engineering Controls : Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Procedural Steps :
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Weigh the required amount of S-Bis-(PEG4-Boc) in a designated area, minimizing the generation of dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
Storage Protocol
| Storage Condition | Recommendation |
| Temperature | Store the solid powder at -20°C. If dissolved in a solvent, store at -80°C. |
| Container | Keep the container tightly sealed. |
| Environment | Store in a dry, well-ventilated area, protected from light. |
Disposal Plan
The disposal of S-Bis-(PEG4-Boc) and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Characterization : While polyethylene glycol and its derivatives are generally considered biodegradable, it is important to treat all chemical waste as hazardous until properly characterized.
-
Containment : Collect waste material in a clearly labeled, sealed container.
-
Disposal Method :
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Contaminated materials and excess reagents should be disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain.
-
Experimental Workflow for Handling S-Bis-(PEG4-Boc)
The following diagram illustrates the standard workflow for safely handling S-Bis-(PEG4-Boc) in a laboratory setting.
Hazard Mitigation Pathway
This diagram outlines the logical steps to mitigate potential hazards associated with handling S-Bis-(PEG4-Boc).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
